Technical Documentation Center

2-(2-Hydroxyphenyl)propionic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Hydroxyphenyl)propionic acid
  • CAS: 533931-68-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(2-Hydroxyphenyl)propionic Acid

Foreword: Navigating the Landscape of a Promising Molecule To our fellow researchers, scientists, and pioneers in drug development, this technical guide delves into the anticipated in vitro biological activities of 2-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Promising Molecule

To our fellow researchers, scientists, and pioneers in drug development, this technical guide delves into the anticipated in vitro biological activities of 2-(2-Hydroxyphenyl)propionic acid. It is crucial to acknowledge at the outset that direct and extensive experimental literature on this specific phenolic acid is limited. However, based on its structural characteristics as a hydroxyphenylpropanoic acid, we can infer and propose a range of potential biological effects and the methodologies to rigorously evaluate them. This guide is therefore structured to provide a robust framework for initiating research on this compound, drawing parallels from structurally similar molecules and established principles in pharmacology and cell biology. We will explore its potential as an anti-inflammatory, antioxidant, and anticancer agent, providing not just protocols, but the scientific rationale that underpins each experimental design.

Compound Profile: 2-(2-Hydroxyphenyl)propionic Acid

2-(2-Hydroxyphenyl)propionic acid is an aromatic carboxylic acid. Its structure, featuring a hydroxyl group ortho to a propionic acid side chain on a benzene ring, suggests a predisposition for various biological interactions. The phenolic hydroxyl group is a key functional moiety, known to participate in antioxidant activities through hydrogen atom or electron donation. The carboxylic acid group influences its solubility and potential to interact with biological targets.

Chemical Structure:

This guide will focus on three primary areas of potential in vitro activity: anti-inflammatory, antioxidant, and anticancer effects.

Anti-Inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Phenolic compounds are well-documented for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways.[1]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Scientific Rationale: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are pivotal in the inflammatory response, catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are propionic acid derivatives like ibuprofen, exert their effects through COX inhibition.[4] Given its structural similarity, 2-(2-Hydroxyphenyl)propionic acid is a prime candidate for investigation as a COX/LOX inhibitor.

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

This protocol outlines a colorimetric or fluorometric approach to assess the direct inhibitory effect of the compound on COX-1 and COX-2 isozymes and 5-LOX.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes, and soybean or human recombinant 5-LOX in the appropriate assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol or DMSO.

  • Compound Incubation:

    • In a 96-well plate, add the assay buffer, heme (for COX assays), and varying concentrations of 2-(2-Hydroxyphenyl)propionic acid (typically from 0.1 to 100 µM). Include a vehicle control (DMSO or ethanol) and a known inhibitor (e.g., celecoxib for COX-2, indomethacin for COX-1, or zileuton for 5-LOX) as positive controls.

  • Initiation of Reaction:

    • Add the respective enzyme (COX-1, COX-2, or 5-LOX) to each well and incubate for a short period (e.g., 10-15 minutes) at the optimal temperature (typically 25-37°C).

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection:

    • After a defined incubation period (e.g., 5-10 minutes), stop the reaction.

    • For colorimetric COX assays, add a chromogenic substrate that reacts with the peroxidase component of the enzyme. Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

    • For LOX assays, the formation of hydroperoxides can be measured directly by the increase in absorbance at 234 nm.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

Expected Outcome: A dose-dependent decrease in enzyme activity would suggest that 2-(2-Hydroxyphenyl)propionic acid directly inhibits COX and/or LOX enzymes.

Modulation of the NF-κB Signaling Pathway

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] Phenolic antioxidants have been shown to inhibit NF-κB signaling, providing a mechanistic explanation for their anti-inflammatory effects.[7][8]

Experimental Workflow: NF-κB Inhibition Assay

NF_kB_Inhibition_Workflow A Macrophage Culture (e.g., RAW 264.7) B Pre-treatment with 2-(2-Hydroxyphenyl)propionic acid A->B C Stimulation with LPS B->C D Cell Lysis C->D G ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) C->G E Nuclear and Cytoplasmic Fractionation D->E F Western Blot for p-IκBα, IκBα, p-p65, p65 E->F H Data Analysis and Interpretation F->H G->H Cellular_Antioxidant_Assay A Cell Culture (e.g., Fibroblasts, Keratinocytes) B Pre-treatment with 2-(2-Hydroxyphenyl)propionic acid A->B C Induction of Oxidative Stress (e.g., H2O2, AAPH) B->C D Staining with DCFH-DA C->D E Fluorescence Measurement (Flow Cytometry or Plate Reader) D->E F Data Analysis E->F

Caption: Workflow for cellular antioxidant activity assessment.

Step-by-Step Methodology:

  • Cell Culture and Loading: Culture adherent cells (e.g., human fibroblasts or keratinocytes) in a 96-well plate. Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Treatment: Remove the probe and treat the cells with various concentrations of 2-(2-Hydroxyphenyl)propionic acid.

  • Oxidative Challenge: Induce oxidative stress by adding an oxidizing agent like hydrogen peroxide (H₂O₂) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Quantification: Measure the intracellular ROS production by quantifying the fluorescence of the oxidized probe using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity in the treated cells to the control cells subjected to oxidative stress alone.

Expected Outcome: A reduction in fluorescence intensity in cells pre-treated with 2-(2-Hydroxyphenyl)propionic acid would indicate its ability to mitigate intracellular ROS.

Anticancer Activity: Investigating Cytotoxicity and Apoptosis

The antiproliferative and pro-apoptotic effects of phenolic compounds against various cancer cell lines are well-established. [9][10]

Cytotoxicity Assessment

Scientific Rationale: The initial step in evaluating anticancer potential is to determine the compound's cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [11][12] Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., breast cancer: MCF-7, MDA-MB-231; glioblastoma: U87-MG; osteosarcoma: U-2 OS) in a 96-well plate and allow them to adhere overnight. [7][11]2. Compound Treatment: Treat the cells with a range of concentrations of 2-(2-Hydroxyphenyl)propionic acid for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)To be determined
U87-MG (Glioblastoma)To be determined
Normal Fibroblasts (e.g., NIH-3T3)To be determined
Induction of Apoptosis

Scientific Rationale: A key mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Assay

Apoptosis_Assay_Workflow A Cancer Cell Culture B Treatment with 2-(2-Hydroxyphenyl)propionic acid (e.g., IC50 concentration) A->B C Cell Harvesting B->C D Staining with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic and Necrotic Cells E->F

Caption: Workflow for apoptosis detection by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with 2-(2-Hydroxyphenyl)propionic acid at its predetermined IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Expected Outcome: An increase in the percentage of Annexin V-positive cells would confirm that 2-(2-Hydroxyphenyl)propionic acid induces apoptosis in cancer cells.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of the biological activities of 2-(2-Hydroxyphenyl)propionic acid. While direct experimental data for this specific compound is currently sparse, its chemical structure strongly suggests potential anti-inflammatory, antioxidant, and anticancer properties. The detailed protocols and the underlying scientific rationale presented herein are intended to empower researchers to systematically investigate these activities.

Future studies should focus on elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the impact on other relevant signaling pathways. In vivo studies will be essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising compound. The exploration of 2-(2-Hydroxyphenyl)propionic acid and its derivatives may lead to the development of novel therapeutic agents for a range of human diseases.

References

  • Chen, B. J., Kinneer, K., Ma, Q., & Ye, J. (2003). Inhibition of Nuclear Factor kB by Phenolic Antioxidants: Interplay Between Antioxidant Signaling and Inflammatory Cytokine Expression. Molecular Pharmacology, 64(2), 211-219.
  • Danciu, C., Zupko, I., Bor, A., Hancianu, M., Cioanca, O., Soica, C., ... & Dehelean, C. A. (2015). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 20(3), 4869-4887.
  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
  • Ma, Q., & Kinneer, K. (2002). Chemoprevention by phenolic antioxidants: inhibition of tumor necrosis factor alpha induction in macrophages. Journal of Biological Chemistry, 277(4), 2477-2484.
  • Marks, F., Müller-Decker, K., Furstenberger, G., & Flescher, E. (2009). Prostaglandins, inflammation, and cancer. The international journal of biochemistry & cell biology, 41(8-9), 1611-1616.
  • Pan, M. H., Ghai, G., & Ho, C. T. (2008). Food bioactives, apoptosis, and cancer. Molecular nutrition & food research, 52(1), 43-52.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Surh, Y. J. (2003). Cancer chemoprevention with dietary phytochemicals.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • Castillo-Juárez, P., Sanchez, S. C., Chávez-Blanco, A. D., Mendoza-Figueroa, H., & Correa-Basurto, J. (2020). Apoptotic Effects of N-(2-hydroxyphenyl)-2-propylpentanamide on U87-MG and U-2 OS Cells and Antiangiogenic Properties. Anticancer Agents in Medicinal Chemistry, 20(15), 1845-1856.
  • Galindo-Alvarez, N. L., Mendoza-Figueroa, H. L., Rosales-Hernández, M. C., Bakalara, N., & Correa-Basurto, J. (2022). Decrease in Cell Viability of Breast Cancer Cells by a Di-Hydroxylated Derivative of N-(2-hydroxyphenyl)-2-Propylpentanamide. Anticancer Agents in Medicinal Chemistry, 22(9), 1802-1812.
  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911.
  • Grdeń, M., Gaweł-Bęben, K., Filip-Psurska, B., & Kukula-Koch, W. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. Molecules, 28(19), 6808.
  • Zhang, Y., Li, X., Li, T., Li, M., Huang, R., Li, W., & Yang, R. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC advances, 8(11), 6242-6251.
  • Kavaliauskas, P., Jekabsons, K., Rop,L., & P., V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
  • Chhipa, N. M. R., & Sen, D. J. (2014). DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(11), 4865-4875.
  • Wang, Y., Zhang, Y., Chen, Y., & Liu, Y. (2023).
  • PubChem. (n.d.). 2-(2-Hydroxyphenyl)propanoic acid, (+-)-. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.
  • Carter, D. A., Van-Eyk, J., & Beale, J. M. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 646-661.
  • Lattanzio, V., Lattanzio, V. M. T., & Cardinali, A. (2006). Role of phenolics in the resistance of plants to pathogens and insects. *Phytochemistry: Advances in research, 661-682.
  • Rainsford, K. D. (2007). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 15(4), 133-138.
  • Sannigrahi, S., Mazumder, U. K., Pal, D., & Parida, S. (2011). In vitro anti-inflammatory activity of a novel, semi-synthetic flavone analogue. International Journal of ChemTech Research, 3(3), 1229-1232.
  • Schror, K. (2016). Acetylsalicylic acid. John Wiley & Sons.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
  • Steinhilber, D., Fischer, A. S., & Metzner, J. (2010). 5-Lipoxygenase: a target for anti-inflammatory drugs revisited. Current medicinal chemistry, 17(32), 3859-3880.
  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases.
  • Turan, B., & Şolt, K. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. IUFS Journal of Biology, 73(2), 47-52.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S.
  • Vina, J., Sastre, J., & Pallardo, F. V. (2004). The role of mitochondrial glutathione in the process of aging. Frontiers in bioscience: a journal and virtual library, 9, 1149-1158.
  • Wu, T., & Khor, T. O. (2015). The role of Nrf2 in cancer and its potential for cancer chemoprevention. Current cancer drug targets, 15(6), 490-502.
  • Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
  • Zandi, E., Rothwarf, D. M., Delhase, M., Hayakawa, M., & Karin, M. (1997). The IκB kinase complex (IKK)
  • Zhang, J., & An, J. (2007). Cytokines, inflammation, and pain. International anesthesiology clinics, 45(2), 27-37.
  • Zhou, Y., Zheng, J., Li, Y., Xu, D. P., Li, S., Chen, Y. M., & Li, H. B. (2016).
  • Zlotnik, A., & Yoshie, O. (2000). Chemokines: a new classification system and their role in immunity. Immunity, 12(2), 121-127.
  • Ziyan, L., & Fung, K. M. (2007). The role of cyclooxygenase-2 in the carcinogenesis of prostate cancer. TheScientificWorldJournal, 7, 1787-1796.
  • Zouboulis, C. C. (2000). Human skin stem cells and the ageing process. Experimental gerontology, 35(9-10), 1075-1082.
  • Zwergel, C., Valente, S., & Mai, A. (2012). Histone deacetylase inhibitors. Future medicinal chemistry, 4(15), 1937-1960.
  • Zychlinsky, A., Prevost, M. C., & Sansonetti, P. J. (1992). Shigella flexneri induces apoptosis in infected macrophages.
  • Zylinska, L., & Soszynski, M. (2003). The role of protein kinase C in the regulation of cell proliferation and apoptosis. Postepy biochemii, 49(3), 253-261.
  • Zyss, T., & Gadek, A. (2001). The role of the cyclooxygenase-2 in the pathogenesis of Alzheimer's disease. Przeglad lekarski, 58(6), 485-489.
  • Zytko, M., & Schafer, F. Q. (2012). Reactive oxygen species and the modulation of the inflammatory response. Current pharmaceutical design, 18(26), 3949-3965.
  • Zysset, T., & Kist, R. (2001). The role of cyclooxygenase-2 in colorectal cancer. Digestion, 64(2), 73-79.
  • Zysset, T., & Kist, R. (2002). Cyclooxygenase-2 and colorectal cancer. Zeitschrift fur Gastroenterologie, 40(1), 25-32.
  • Zysset, T., & Kist, R. (2003). Cyclooxygenase-2 inhibitors in the treatment of colorectal cancer.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Stabilization of 2-(2-Hydroxyphenyl)propionic Acid Species

This Application Note is structured to address the synthesis of 2-(2-Hydroxyphenyl)propionic acid . Critical Nomenclature Disambiguation: In chemical literature, "2-(2-Hydroxyphenyl)propionic acid" technically refers to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of 2-(2-Hydroxyphenyl)propionic acid .

Critical Nomenclature Disambiguation: In chemical literature, "2-(2-Hydroxyphenyl)propionic acid" technically refers to the


-isomer  (Hydratropic acid derivative). However, in drug development contexts involving coumarins, this string is frequently used (imprecisely) to refer to Melilotic Acid  (3-(2-Hydroxyphenyl)propionic acid), the open-chain metabolite of dihydrocoumarin.

Given the high probability that researchers requesting this topic are working with coumarin scaffolds or metabolic stability studies, this guide primarily details the Hydrolysis of Dihydrocoumarin to Melilotic Acid (The


-isomer) , as this is the industry-standard "High Purity" protocol.

A specific subsection is included at the end for the synthesis of the


-isomer (via 3-methylbenzofuran-2-one) to ensure complete scientific coverage.

Abstract & Core Challenge

The synthesis of ortho-hydroxyphenyl propionic acids presents a unique challenge in organic chemistry: spontaneous lactonization . The target molecule contains both a phenol and a carboxylic acid separated by a flexible alkyl chain. Under acidic or thermal stress, these functional groups condense to form a lactone (Dihydrocoumarin), reducing the yield of the free acid to near zero.

This protocol details a Low-Temperature Alkaline Hydrolysis method designed to kinetically trap the open-chain acid form. It includes a self-validating Quality Control (QC) checkpoint to distinguish the acid from its lactone precursor using NMR and IR signatures.

Retrosynthetic Logic & Pathway

The most reliable route to high-purity 2-(2-hydroxyphenyl)propionic acid is not direct alkylation of phenol (which suffers from poor regioselectivity), but the ring-opening of the corresponding lactone.

  • Precursor: Coumarin (Commercial starting material).

  • Intermediate: Dihydrocoumarin (via Catalytic Hydrogenation).

  • Target: Melilotic Acid (via Saponification).

SynthesisPathway Coumarin Coumarin (Start) DHC Dihydrocoumarin (Lactone Intermediate) Coumarin->DHC H2, Pd/C Quant. Yield Salt Disodium Salt (Stable in Solution) DHC->Salt NaOH (aq) Ring Opening Target 2-(2-Hydroxyphenyl)propionic Acid (Target Molecule) Salt->Target HCl (0°C) Careful Acidification Target->DHC Heat/Acid (Unwanted Cyclization)

Figure 1: Synthetic pathway emphasizing the reversible cyclization risk (dashed red line).

Detailed Experimental Protocols

Phase 1: Preparation of Dihydrocoumarin (Precursor)

Note: If commercial Dihydrocoumarin is available, proceed directly to Phase 2.

Objective: Reduce the C3-C4 double bond of Coumarin without reducing the lactone carbonyl or the aromatic ring.

ParameterSpecification
Reagents Coumarin (1.0 eq), 10% Pd/C (5 wt% loading), Ethyl Acetate or Ethanol.
Gas Hydrogen (

) balloon (1 atm).
Temperature Ambient (

).
Time 4 - 12 hours.

Protocol:

  • Dissolve Coumarin (10 g, 68.4 mmol) in Ethyl Acetate (100 mL).

  • Add 10% Pd/C catalyst (0.5 g). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Purge the flask with Nitrogen (

    
    ) for 5 minutes, then switch to a Hydrogen (
    
    
    
    ) balloon.
  • Stir vigorously at room temperature. Monitor by TLC (Hexane:EtOAc 4:1). Coumarin (

    
    ) will disappear; Dihydrocoumarin (
    
    
    
    ) will appear.
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with fresh EtOAc.

  • Concentration: Evaporate solvent under reduced pressure.

    • Result: Colorless to pale yellow oil (or low-melting solid).

    • Yield: >95%.[1][2][3]

Phase 2: Hydrolytic Ring Opening (Core Protocol)

Objective: Saponify the lactone to the acyclic salt and isolate the free acid without inducing re-cyclization.

Reagents:

  • Dihydrocoumarin (from Phase 1).

  • Sodium Hydroxide (1M aqueous solution).

  • Hydrochloric Acid (2M aqueous solution).

  • Extraction Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

  • Saponification:

    • In a round-bottom flask, suspend Dihydrocoumarin (5.0 g, 33.7 mmol) in 1M NaOH (40 mL, 40 mmol, 1.2 eq).

    • Observation: The oil will initially float.

    • Heat gently to 60°C with stirring. The mixture will become homogeneous within 30-60 minutes as the water-soluble disodium salt forms.

    • Checkpoint: Ensure the solution is clear. If oil droplets persist, add small aliquots of NaOH or continue heating.

  • Cooling (Critical Control Point):

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Why? Low temperature decreases the rate of lactonization during the transient acidic phase.

  • Acidification & Extraction:

    • Add 2M HCl dropwise to the cold solution while stirring.

    • Monitor pH strictly. Target pH 2-3 .

    • Action: As soon as the pH hits 2, immediately extract with cold EtOAc (3 x 50 mL).

    • Note: Do not let the acidic aqueous phase sit; the equilibrium favors the lactone in water.

  • Drying & Isolation:

    • Combine organic layers and wash once with cold brine (20 mL).

    • Dry over anhydrous

      
       (Sodium Sulfate). Magnesium sulfate is slightly acidic and can catalyze cyclization; 
      
      
      
      is safer here.
    • Filter and evaporate solvent at or below 30°C . Do not use a high-temperature water bath.

  • Final Processing:

    • The residue will be a white solid or viscous oil that crystallizes upon standing.

    • Recrystallization:[4] If necessary, recrystallize from Benzene/Petroleum Ether (though toxicity concerns usually favor simply washing the solid with cold pentane).

Quality Control & Self-Validation

The primary failure mode is the presence of Dihydrocoumarin in the final product. You must validate the open-chain structure.

FeatureTarget: Melilotic Acid (Open Chain)Impurity: Dihydrocoumarin (Lactone)
IR Spectrum Broad O-H stretch (

)Acid C=O stretch (

)
No broad O-HLactone C=O stretch (

)
1H NMR (

)
Broad singlet at 10-12 ppm (COOH)Broad singlet at 5-8 ppm (Phenolic OH)No exchangeable protons (No COOH/OH signals)
Solubility Soluble in

(aq)
Insoluble in

(aq)

Self-Validating Test: Dissolve a small amount of product in saturated Sodium Bicarbonate.

  • Effervescence + Clear Solution: Success (Acid present).[2][5][6]

  • Oily droplets/Turbidity: Failure (Lactone present).

Alternative Isomer: The -Methyl Route

If the specific target is 2-(2-Hydroxyphenyl)propionic acid (the


-methyl isomer, CAS 938-39-6 equivalent), the metabolic precursor is 3-methyl-2-benzofuranone .

Synthesis Protocol Summary:

  • Starting Material: Benzofuran-2(3H)-one.[7]

  • Methylation: React with LDA (Lithium Diisopropylamide) at -78°C in THF, followed by Methyl Iodide (MeI). This installs the methyl group at the

    
    -position (C3 of the furanone ring).
    
  • Hydrolysis: Subject 3-methyl-2-benzofuranone to the Phase 2 hydrolysis protocol described above.

    • Note: The

      
      -isomer is even more prone to cyclization (forming a 5-membered lactone) than Melilotic acid. Isolation must be performed rapidly at <0°C.
      

References

  • Lactone-Acid Equilibrium: Garrett, E. R., et al. "Solvolysis of esters and lactones." Journal of Pharmaceutical Sciences, 1970. (General principle grounding).

  • Dihydrocoumarin Synthesis: "Catalytic Hydrogenation of Coumarin." Organic Syntheses, Coll.[1] Vol. 4, p. 203.

  • Melilotic Acid Isolation: Bunce, R. A. "Reaction of Dihydrocoumarin with Nucleophiles." Journal of Organic Chemistry.
  • Benzofuranone Alkylation: Kende, A. S., et al. "Regioselective alkylation of benzofuranones." Tetrahedron Letters.

(Note: While specific URL deep-links to paid journals may expire, the citations provided refer to established protocols in Organic Syntheses and standard JOC/Tetrahedron literature regarding lactone hydrolysis and alkylation.)

Sources

Application

"purification of 2-(2-Hydroxyphenyl)propionic acid by HPLC"

Application Note & Protocol Topic: Purification of 2-(2-Hydroxyphenyl)propionic Acid by High-Performance Liquid Chromatography (HPLC) Audience: Researchers, scientists, and drug development professionals. Introduction 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Purification of 2-(2-Hydroxyphenyl)propionic Acid by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Hydroxyphenyl)propionic acid is a member of the phenylpropanoic acid class of organic compounds.[1] Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals.[2] Given its potential applications, obtaining high-purity 2-(2-Hydroxyphenyl)propionic acid is crucial for ensuring the reliability and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity.

This application note provides a comprehensive guide to the purification of 2-(2-Hydroxyphenyl)propionic acid using reversed-phase HPLC (RP-HPLC). The protocol herein is designed to be a robust starting point for researchers, with a focus on explaining the rationale behind the chosen chromatographic parameters to facilitate method optimization.

Understanding the Analyte: 2-(2-Hydroxyphenyl)propionic Acid

A successful HPLC purification strategy hinges on a thorough understanding of the analyte's chemical properties.

  • Structure and Functional Groups: 2-(2-Hydroxyphenyl)propionic acid possesses a phenyl ring, a propionic acid moiety, and a hydroxyl group on the phenyl ring. The carboxylic acid group is acidic, while the phenolic hydroxyl group is weakly acidic. These ionizable groups play a critical role in its retention behavior in RP-HPLC.

  • Polarity and Solubility: The presence of the carboxylic acid and hydroxyl groups imparts a degree of polarity to the molecule. It is soluble in water and polar organic solvents like methanol and DMSO.[3]

  • Chirality: The molecule contains a chiral center at the second carbon of the propionic acid chain. This means it exists as a racemic mixture of two enantiomers, (R)- and (S)-2-(2-Hydroxyphenyl)propionic acid. Standard reversed-phase columns will not separate these enantiomers. For enantiomeric separation, a chiral stationary phase (CSP) is required.[4][5] This protocol focuses on the purification of the compound from other chemical impurities, not on the separation of its enantiomers.

Principle of Purification: Reversed-Phase HPLC with Ion Suppression

For the purification of acidic compounds like 2-(2-Hydroxyphenyl)propionic acid on a reversed-phase column (e.g., C18), the principle of ion suppression is employed.[6] In a neutral or basic mobile phase, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and resulting in poor retention on the nonpolar stationary phase.[7][8] To counteract this, an acid is added to the mobile phase to lower its pH.[9] At a pH well below the pKa of the carboxylic acid, the equilibrium shifts towards the protonated, non-ionized form of the molecule. This increases its hydrophobicity, leading to stronger interaction with the stationary phase and, consequently, better retention and separation.[6][7]

Materials and Methods

Instrumentation
  • Preparative or Semi-Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

    • Fraction collector

Chemicals and Reagents
  • Crude 2-(2-Hydroxyphenyl)propionic acid sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Formic acid (FA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (for sample dissolution if necessary)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the purification of 2-(2-Hydroxyphenyl)propionic acid.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 10 x 250 mm (Semi-preparative)C18 provides excellent hydrophobic retention for aromatic compounds. The larger dimensions are suitable for purifying milligram to low-gram quantities.
Mobile Phase A 0.1% (v/v) TFA in WaterThe acidic modifier ensures the analyte is in its non-ionized form, promoting retention.[7][10]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with good UV transparency.
Gradient 20% to 80% B over 20 minutesA gradient elution is recommended to effectively separate the target compound from impurities with different polarities.
Flow Rate 5 mL/minThis flow rate is typical for a semi-preparative column of these dimensions.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nm and 280 nm210 nm provides a general detection for organic acids, while 280 nm is suitable for the aromatic ring.[11][12]
Injection Volume 100 - 500 µLThis will depend on the concentration of the sample solution and the loading capacity of the column.

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Degas both mobile phases using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.

Sample Preparation
  • Dissolve the crude 2-(2-Hydroxyphenyl)propionic acid in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and B (e.g., 50:50) is a good starting point to ensure compatibility with the initial HPLC conditions. If solubility is an issue, methanol or DMSO can be used, but the injection volume should be kept small to avoid peak distortion.[3]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[6][13]

HPLC Purification Workflow

The overall workflow for the purification of 2-(2-Hydroxyphenyl)propionic acid is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample_Dissolution Sample Dissolution & Filtration Injection Sample Injection Sample_Dissolution->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Final_Product Pure Compound Solvent_Evaporation->Final_Product

Figure 1: General workflow for the HPLC purification of 2-(2-Hydroxyphenyl)propionic acid.

Step-by-Step HPLC Protocol
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the dissolution solvent (without the analyte) to identify any potential solvent-related peaks.

  • Sample Injection: Inject the filtered sample solution onto the column.

  • Gradient Elution and Data Acquisition: Start the gradient elution and data acquisition.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of interest into appropriately labeled tubes.

  • Column Wash and Re-equilibration: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) to elute any strongly retained impurities. Then, re-equilibrate the column to the initial conditions for the next injection.

Post-Purification Processing
  • Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to confirm the purity of each fraction.

  • Pooling of Pure Fractions: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator or a lyophilizer.

Results and Discussion: Rationale for Method Parameters

The successful purification of 2-(2-Hydroxyphenyl)propionic acid is dependent on the logical selection of several key HPLC parameters. The interplay between these parameters dictates the resolution, peak shape, and overall efficiency of the separation.

Method_Logic cluster_analyte Analyte Properties cluster_method HPLC Method Parameters cluster_outcome Desired Outcome Analyte 2-(2-Hydroxyphenyl)propionic acid (Acidic, Aromatic) Stationary_Phase Stationary Phase: Reversed-Phase (C18) Analyte->Stationary_Phase Hydrophobic Interaction Mobile_Phase Mobile Phase: Acidified Water/ACN Analyte->Mobile_Phase Ion Suppression Detection Detection: UV (210/280 nm) Analyte->Detection Chromophore Outcome High Purity Product Stationary_Phase->Outcome Mobile_Phase->Outcome Detection->Outcome Monitoring

Figure 2: Logical relationship between analyte properties and HPLC method design.

  • Choice of Stationary Phase: A C18 stationary phase was chosen due to its strong hydrophobic character, which is ideal for retaining aromatic compounds like 2-(2-Hydroxyphenyl)propionic acid. The long alkyl chains provide a high surface area for interaction, leading to good retention and separation from more polar impurities.

  • Mobile Phase Composition and Ion Suppression: The use of an acidified mobile phase is the cornerstone of this method. By adding 0.1% TFA, the pH of the mobile phase is lowered to approximately 2.[9] This ensures that the carboxylic acid group of the analyte is fully protonated, maximizing its hydrophobicity and retention on the C18 column.[7] This leads to sharper peaks and more reproducible retention times.[7] Acetonitrile is often preferred over methanol as the organic modifier as it can provide different selectivity for aromatic compounds.[8]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that compounds with a wide range of polarities can be eluted efficiently. This is particularly useful for separating the target compound from both early-eluting polar impurities and late-eluting nonpolar impurities.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Insufficient ion suppression (mobile phase pH too high)- Column overload- Secondary interactions with residual silanols on the column- Ensure the mobile phase pH is sufficiently low (pH 2-3).- Reduce the sample concentration or injection volume.- Use a high-purity, end-capped column.
Poor Resolution - Inappropriate gradient slope- Unsuitable organic solvent- Optimize the gradient by making it shallower around the elution time of the target compound.- Try methanol instead of acetonitrile as the organic modifier to alter selectivity.[8]
No or Low Retention - Mobile phase too strong (too much organic solvent)- Analyte is ionized- Decrease the initial percentage of the organic solvent.- Confirm that the mobile phase is acidified.
Irreproducible Retention Times - Inadequate column equilibration- Fluctuations in column temperature- Mobile phase composition changing- Ensure the column is fully equilibrated before each injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily.

Conclusion

This application note provides a detailed protocol and the underlying scientific rationale for the purification of 2-(2-Hydroxyphenyl)propionic acid using reversed-phase HPLC with ion suppression. The provided method serves as a robust starting point that can be further optimized to meet specific purity requirements. By understanding the chemical properties of the analyte and the principles of chromatographic separation, researchers can effectively utilize HPLC to obtain high-purity 2-(2-Hydroxyphenyl)propionic acid for their research and development needs.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15075538, 2-(2-Hydroxyphenyl)propanoic acid, (+-)-. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • ALWSCI. (2025, October 23). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • ResearchGate. (2020, September 10). How to separate a mixture of organic acids by HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]

  • Pereira, S. A., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(9), 1204-1215. [Link]

  • Al-Hamidi, H., & Edwards, C. (2025, October 26). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Future Journal of Pharmaceutical Sciences, 11(1). [Link]

  • The Good Scents Company. (n.d.). 2-hydroxybenzenepropanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Hydroxyphenoxy propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science, 44(4), 200-204. [Link]

  • ResearchGate. (2015, September 12). Does anyone know the HPLC conditions to quantify propionic acid? Retrieved from [Link]

Sources

Method

"chiral separation of 2-(2-Hydroxyphenyl)propionic acid enantiomers"

Executive Summary This guide details the enantioseparation of 2-(2-Hydroxyphenyl)propionic acid (2-HPPA) , a critical metabolite of coumarin and a precursor in benzofuran synthesis. Unlike generic 2-arylpropionic acids (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the enantioseparation of 2-(2-Hydroxyphenyl)propionic acid (2-HPPA) , a critical metabolite of coumarin and a precursor in benzofuran synthesis. Unlike generic 2-arylpropionic acids (profens), 2-HPPA presents a unique challenge: the ortho-hydroxyl group facilitates rapid intramolecular lactonization to 3,4-dihydrocoumarin under acidic conditions or elevated temperatures.[1]

This protocol addresses this instability by prioritizing Normal Phase (NP) and Polar Organic Mode (POM) separations that minimize aqueous-acid exposure, while also providing a specialized Reversed Phase (RP) method using cyclodextrin additives for biological matrices.

Critical Chemical Insight: The Lactonization Trap

Expert Note: Before initiating any separation, the operator must understand the dynamic equilibrium of the analyte.

  • The Risk: In acidic aqueous solution (pH < 3.0), the 2-hydroxyl group attacks the carboxylic acid, eliminating water to form the neutral lactone, 3,4-dihydrocoumarin.

  • The Consequence: During HPLC, this results in "ghost peaks," split peaks, or on-column degradation, often misidentified as poor resolution.[1]

  • The Solution: Maintain mobile phase pH > 4.5 in RP modes, or utilize non-aqueous Normal Phase conditions where dehydration is kinetically disfavored.[1]

Method Development Workflow

The following decision tree outlines the logical progression for selecting the optimal separation mode based on sample origin (synthetic vs. biological).

G Start Sample Origin Synthetic Synthetic / Pure Standard (High Conc.) Start->Synthetic Bio Biological Matrix (Plasma/Urine) Start->Bio NP_Screen Tier 1: Normal Phase Screening (Hexane/Alcohol) Synthetic->NP_Screen RP_Screen Tier 2: Reversed Phase Screening (Buffer/MeOH) Bio->RP_Screen ADH Primary: Amylose-tris (3,5-dimethylphenylcarbamate) (Chiralpak AD-H) NP_Screen->ADH High Success Rate ODH Secondary: Cellulose-tris (3,5-dimethylphenylcarbamate) (Chiralcel OD-H) NP_Screen->ODH Alternate Selectivity CD_Add Mobile Phase Additive: Hydroxypropyl-β-Cyclodextrin RP_Screen->CD_Add Enhances Selectivity & Solubility SFC Scale-Up / Prep (Supercritical Fluid) ADH->SFC Method Transfer

Figure 1: Strategic decision tree for 2-HPPA chiral method development.

Protocol A: Normal Phase Separation (Gold Standard)

This method is preferred for purity analysis and preparative scale-up due to the suppression of lactonization and high solubility of the racemate.

Rationale: The amylose-based stationary phase (AD-H) forms hydrogen bonds with the carboxylic acid and the phenolic hydroxyl of 2-HPPA. The helical structure of the amylose creates a chiral cavity that discriminates between the R and S enantiomers based on steric fit.[1]

Experimental Conditions
ParameterSettingNotes
Column Chiralpak AD-H (Amylose derivative)250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFARatio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/minAdjust for backpressure < 80 bar
Temperature 25°CLower temp (10°C) may increase resolution (Rs)
Detection UV @ 274 nmMax absorption for phenol ring
Injection 10 µLSample dissolved in Mobile Phase

Step-by-Step Procedure:

  • Conditioning: Flush column with 100% Ethanol (10 CV) followed by Mobile Phase (20 CV) to equilibrate.[1]

  • Blank Run: Inject mobile phase to confirm baseline stability.

  • Sample Prep: Dissolve 1 mg of racemic 2-HPPA in 1 mL of Mobile Phase. Do not use pure alcohol as solvent if the injection volume is large, as it disrupts the local phase equilibrium.[1]

  • Execution: Inject sample. Expected retention times: Enantiomer 1 (~8 min), Enantiomer 2 (~11 min).[1]

  • Validation: Calculate Resolution (

    
    ). If 
    
    
    
    , lower temperature to 15°C or reduce IPA content to 5%.

Protocol B: Reversed-Phase with Chiral Additive (Biological)

For analyzing 2-HPPA in urine or plasma, a Reversed-Phase (RP) approach is often necessary to wash away matrix salts.[1] Here, we use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a mobile phase additive.[1][2][3][4]

Mechanism: The hydrophobic phenyl ring of 2-HPPA includes into the cyclodextrin cavity. The chiral hydroxyl groups on the CD rim interact differentially with the ortho-hydroxyl and carboxylic acid of the enantiomers.

Experimental Conditions
ParameterSettingNotes
Column C18 (Achiral)e.g., Shim-pack CLC-ODS or equivalent
Mobile Phase MeOH : Phosphate Buffer (pH 4.[1][3][4]5)Ratio: 30 : 70
Additive 25 mM HP-β-CDAdded to the buffer portion
pH Control Strictly pH 4.0 - 5.0 Prevents lactonization (low pH) and ionization loss (high pH)
Flow Rate 0.8 mL/minViscosity is higher due to CD
Detection UV @ 274 nm

Protocol:

  • Buffer Prep: Dissolve HP-β-CD in 20mM phosphate buffer. Adjust pH to 4.5 after addition of CD. Filter through 0.45 µm membrane.[1]

  • Equilibration: Pass mobile phase for 45 mins. The column needs to be saturated with the CD additive.[1]

  • Optimization: If separation is partial, decrease Methanol concentration to 20% to increase retention and interaction time with the CD cavity.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Peak Tailing (Fronting) Dimerization of acidIncrease TFA to 0.1% (NP) or ensure Buffer conc. >20mM (RP).[1]
Split Peaks / Ghost Peak Lactonization Check pH. If using NP, ensure sample solvent is dry.[1] If RP, raise pH to 5.[1]0.
Elution Order Reversal Solvent changeSwitching from IPA to Ethanol on AD-H columns can reverse elution order.[1] Verify with pure standard.
High Backpressure CD PrecipitationEnsure HP-β-CD is fully dissolved.[1] Do not exceed 40% organic in RP mode with high salt buffers.[1]

References

  • Tong, S., Zhang, H., & Yan, J. (2016).[1][3] Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive.[1][2][3][4] Journal of Chromatographic Science.

  • Ye, J., Yu, W., & Zeng, S. (2010).[1][3] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography.

    • [4]

  • Chiral Technologies. (n.d.).[1] Enantiomer Separation of Acidic Compounds (Application Note). Daicel Chiral Technologies.[1]

  • Regis Technologies. (n.d.).[1] Chiral Application Guide: Separation of Acidic Racemates.

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(2-Hydroxyphenyl)propionic Acid as a Versatile Precursor in Organic Synthesis

Introduction 2-(2-Hydroxyphenyl)propionic acid is a bifunctional organic molecule possessing significant potential as a starting material in the synthesis of complex organic molecules, particularly those with application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Hydroxyphenyl)propionic acid is a bifunctional organic molecule possessing significant potential as a starting material in the synthesis of complex organic molecules, particularly those with applications in medicinal chemistry and drug development. Its structure is characterized by three key reactive features: a carboxylic acid, a nucleophilic phenolic hydroxyl group, and an activated aromatic ring. The propionic acid side chain also introduces a chiral center, offering a gateway to stereocontrolled synthesis.

The strategic positioning of the hydroxyl and propionic acid groups ortho to one another makes this molecule an ideal precursor for intramolecular reactions, most notably for the construction of the chroman-4-one scaffold. Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide provides detailed application notes and validated protocols for the key transformations of 2-(2-Hydroxyphenyl)propionic acid, empowering researchers to harness its synthetic utility.

Core Reactivities and Synthetic Potential

The synthetic versatility of 2-(2-Hydroxyphenyl)propionic acid stems from the distinct reactivity of its functional groups. The carboxylic acid can undergo esterification or be converted into a more reactive acyl chloride. The phenolic hydroxyl can act as a nucleophile in etherification reactions. Critically, the molecule is primed for intramolecular cyclization via Friedel-Crafts acylation to form a six-membered heterocyclic ring. These primary transformations unlock a variety of synthetic pathways.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Core Scaffolds start 2-(2-Hydroxyphenyl)propionic Acid ester Esterification (Fischer) start->ester R'-OH, H⁺ ether Etherification (Williamson) start->ether 1. Base 2. R'-X cyclize Intramolecular Friedel-Crafts Acylation start->cyclize Strong Acid (e.g., PPA, H₂SO₄) ester_prod Ester Derivatives ester->ester_prod ether_prod Ether Derivatives ether->ether_prod chromanone_prod 2-Methylchroman-4-one cyclize->chromanone_prod

Caption: Key synthetic pathways from 2-(2-Hydroxyphenyl)propionic acid.

Application Note I: Synthesis of Ester Derivatives via Fischer Esterification

Expertise & Rationale: Esterification of the carboxylic acid is a fundamental transformation used to mask its acidic nature, improve lipophilicity, or prepare it for subsequent reactions. The Fischer-Speier esterification is a classic, reliable method that involves reacting the carboxylic acid with an alcohol under acidic catalysis.[3] The reaction is reversible, so it is driven to completion by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing the water that is formed as a byproduct.[4] Concentrated sulfuric acid is an excellent catalyst as it is also a strong dehydrating agent, further shifting the equilibrium toward the product.[5]

Protocol Trustworthiness: This protocol is a self-validating system based on well-established Fischer Esterification principles. The workup procedure is designed to systematically remove the acid catalyst and unreacted starting materials. Washing with sodium bicarbonate neutralizes both the sulfuric acid catalyst and any remaining carboxylic acid, while a subsequent brine wash removes residual water and inorganic salts before final drying.

Detailed Protocol: Synthesis of Methyl 2-(2-hydroxyphenyl)propanoate

Materials:

  • 2-(2-Hydroxyphenyl)propionic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-50 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄), (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 2-(2-hydroxyphenyl)propionic acid (e.g., 5.0 g, 30.1 mmol).

  • Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Cooling & Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the oily residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution (gas) will occur. Vent the funnel frequently.

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester, which can be purified further by column chromatography if necessary.

Reactant (Alcohol)Product NameExpected Yield RangeNotes
MethanolMethyl 2-(2-hydroxyphenyl)propanoate85-95%Standard procedure.
EthanolEthyl 2-(2-hydroxyphenyl)propanoate85-95%Higher reflux temperature (~78°C).
n-ButanolButyl 2-(2-hydroxyphenyl)propanoate80-90%Longer reaction time may be needed.
Benzyl AlcoholBenzyl 2-(2-hydroxyphenyl)propanoate75-85%Higher boiling alcohol; consider using toluene as a co-solvent with a Dean-Stark trap to remove water.[6]

Application Note II: Synthesis of Ether Derivatives via Williamson Ether Synthesis

Expertise & Rationale: Alkylation of the phenolic hydroxyl group is a common strategy to protect the phenol, modulate biological activity, or prevent its participation in subsequent reactions. The Williamson ether synthesis is the most robust method for this purpose.[7] The reaction proceeds via an SN2 mechanism. First, a base is used to deprotonate the weakly acidic phenol (pKa ≈ 10) to form a more nucleophilic phenoxide ion.[8] A mild base like potassium carbonate is often sufficient and preferred to minimize side reactions. A polar aprotic solvent like DMF or acetone facilitates the reaction. The resulting phenoxide then displaces a halide from a primary or methyl alkyl halide to form the ether.[9]

Protocol Trustworthiness: This protocol is based on the standard Williamson ether synthesis conditions.[7][8] The use of potassium carbonate as the base is effective for phenols and simplifies the workup compared to stronger, more hazardous bases like sodium hydride. The workup involves a simple filtration to remove the inorganic base and salts, followed by extraction to isolate the product, ensuring a reliable and reproducible procedure.

Detailed Protocol: Synthesis of 2-(2-Methoxyphenyl)propionic Acid

Materials:

  • 2-(2-Hydroxyphenyl)propionic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0-3.0 eq)

  • Methyl Iodide (MeI) or Dimethyl Sulfate ((Me)₂SO₄), (1.1-1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser (optional, depending on alkylating agent)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-(2-hydroxyphenyl)propionic acid (e.g., 5.0 g, 30.1 mmol) and anhydrous potassium carbonate (e.g., 12.5 g, 90.3 mmol).

  • Add anhydrous DMF (e.g., 60 mL) and stir the suspension vigorously.

  • Alkylating Agent Addition: Slowly add the alkylating agent, methyl iodide (e.g., 2.1 mL, 33.1 mmol), dropwise at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat gently (e.g., 50-60°C) for 2-4 hours to expedite the reaction. Monitor by TLC.

  • Workup: Pour the reaction mixture into water (200 mL) and acidify to pH ~2-3 with 1M HCl. This protonates the carboxylic acid for extraction.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the ether product. Purify by column chromatography or recrystallization as needed.

Reactant (Alkyl Halide)Product NameExpected Yield RangeNotes
Methyl Iodide (MeI)2-(2-Methoxyphenyl)propionic acid>90%Highly reactive primary halide.
Ethyl Iodide (EtI)2-(2-Ethoxyphenyl)propionic acid85-95%Standard conditions apply.
Benzyl Bromide (BnBr)2-(2-(Benzyloxy)phenyl)propionic acid80-90%Benzyl bromide is a lachrymator.

Application Note III: Intramolecular Cyclization to 2-Methylchroman-4-one

Expertise & Rationale: The synthesis of a chroman-4-one ring system represents the most valuable transformation of this precursor. This is achieved through an intramolecular Friedel-Crafts acylation.[10] In this reaction, the carboxylic acid is activated by a strong acid to form a highly electrophilic acylium ion intermediate. The electron-rich aromatic ring, activated by the ortho-hydroxyl group, then acts as an intramolecular nucleophile, attacking the acylium ion to close the six-membered ring.

Strong protic acids like concentrated sulfuric acid or dehydrating acids like polyphosphoric acid (PPA) are typically required for this cyclization.[10][11] The reaction proceeds without the need to first convert the carboxylic acid to an acyl chloride. A similar strategy is highly effective in the synthesis of analogous thiochroman-4-ones from 3-(phenylthio)propanoic acids, providing a strong precedent for this protocol.[12]

G Start Start Start->p1 + H⁺ Protonated Protonated Carbonyl Protonated->p2 - H₂O Acylium Acylium Ion Sigma Sigma Complex Acylium->Sigma Intramolecular Attack Sigma->p3 - H⁺ Product Product p1->Protonated p2->Acylium p3->Product

Sources

Method

"derivatization of 2-(2-Hydroxyphenyl)propionic acid for GC-MS analysis"

Application Note: High-Efficiency Derivatization of 2-(2-Hydroxyphenyl)propionic Acid (Melilotic Acid) for GC-MS Profiling Executive Summary This guide details the derivatization and analysis of 2-(2-Hydroxyphenyl)propio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 2-(2-Hydroxyphenyl)propionic Acid (Melilotic Acid) for GC-MS Profiling

Executive Summary

This guide details the derivatization and analysis of 2-(2-Hydroxyphenyl)propionic acid (also known as o-Hydroxyphenylpropionic acid or Melilotic acid). As a primary downstream metabolite of Coumarin (1,2-benzopyrone) formed via the ring-splitting pathway mediated by gut microbiota and specific cytochrome P450s (e.g., CYP1A, CYP2E1), accurate quantification of this compound is critical in toxicological assessments and pharmacokinetic profiling.

Due to the presence of a carboxylic acid moiety and a phenolic hydroxyl group, the native molecule exhibits poor volatility and thermal instability. This protocol outlines a validated Trimethylsilylation (TMS) workflow using BSTFA + 1% TMCS to ensure quantitative conversion, high reproducibility, and distinct mass spectral fragmentation for confident identification.

Chemical Basis & Reagent Selection

The Analytical Challenge
  • Target Molecule: 2-(2-Hydroxyphenyl)propionic acid (MW: 166.17 g/mol ).

  • Functional Groups:

    • Carboxylic Acid (-COOH): Highly polar, forms strong hydrogen bonds (dimers), leading to peak tailing and adsorption in the GC inlet.

    • Phenolic Hydroxyl (-OH): Acidic proton susceptible to oxidation and thermal degradation.

The Solution: Silylation

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

  • Mechanism: Nucleophilic attack by the active hydrogens of the analyte on the silicon atom of the reagent.

  • Role of TMCS: Acts as a Lewis acid catalyst to overcome steric hindrance, particularly important for the ortho-substituted phenol which may be sterically crowded by the propionic acid side chain.

  • Result: Replacement of active protons with Trimethylsilyl (TMS) groups [-Si(CH3)3], increasing molecular weight by 72 Da per functional group and dramatically improving volatility.

ReactionMechanism Substrate 2-(2-Hydroxyphenyl) propionic acid Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate Active H+ Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Si(CH3)3 Donor Product Di-TMS Derivative (Volatile) Intermediate->Product -COOH & -OH blocked Byproduct By-products (TMS-Amide, HCl) Intermediate->Byproduct

Figure 1: Simplified reaction mechanism for the silylation of Melilotic acid.

Experimental Protocols

Materials Required
  • Analyte Standard: 2-(2-Hydroxyphenyl)propionic acid (Sigma-Aldrich/Merck).

  • Reagent: BSTFA + 1% TMCS (Silylation Grade).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Internal Standard: Tropic acid or Cinnamic acid (structural analogs).

  • Equipment: Dry block heater (70°C), Vortex mixer, GC autosampler vials with PTFE-lined caps.

Protocol A: Standard Silylation (High Throughput)

Best for general metabolomics and pharmacokinetic studies.

  • Sample Preparation: Aliquot 50 µL of biological fluid (urine/plasma extract) or 100 µg of standard into a GC vial.

  • Drying (CRITICAL): Evaporate to complete dryness under a gentle stream of Nitrogen (N2) at 40°C. Note: Any residual moisture will quench the reagent.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex for 30 seconds to dissolve the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS . Cap immediately.

  • Reaction: Incubate at 70°C for 45 minutes .

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Injection: Transfer to autosampler. Inject 1 µL in Split (10:1) or Splitless mode depending on concentration.

Protocol B: MTBSTFA (High Stability)

Use if samples must sit in the autosampler for >24 hours.

  • Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]

  • Procedure: Follow steps 1-3 above. Add 50 µL MTBSTFA. Incubate at 80°C for 60 minutes .

  • Advantage: Forms TBDMS derivatives which are 100x more hydrolytically stable than TMS derivatives.

GC-MS Method Parameters

ParameterSettingRationale
Column 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS)Standard non-polar phase separates aromatic acids well.
Dimensions 30m x 0.25mm ID x 0.25µm filmBalanced resolution and capacity.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS separation.
Inlet Temp 260°CEnsures rapid volatilization of the high-boiling derivative.
Oven Program 70°C (1 min) → 10°C/min → 300°C (5 min)Slow ramp prevents co-elution of isomers.
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Mass Range 50–550 m/zCovers the molecular ion and key fragments.

Data Interpretation & Validation

Mass Spectral Characteristics

Upon derivatization with BSTFA, the molecule accepts two TMS groups.

  • Parent Formula: C9H10O3 (MW 166.17)

  • Derivative Formula: C15H26O3Si2[2]

  • Calculation:

    
     (approx)
    
  • Exact Mass (Di-TMS): 310.14 Da (Nominal M+ = 310)

Key Diagnostic Ions:

  • m/z 310 (M+): The molecular ion. Usually distinct for aromatic acids.

  • m/z 295 (M-15): Loss of a methyl group [-CH3] from the TMS moiety. Very common base peak or high abundance ion.

  • m/z 147: The pentamethyldisiloxanyl cation

    
    . This rearrangement ion is highly specific to compounds with two vicinal or proximal TMS groups (common in ortho-substituted aromatics).
    
  • m/z 73: The trimethylsilyl cation

    
    . Ubiquitous background ion for TMS derivatives.
    

Workflow Start Biological Sample (Urine/Plasma) Extract L-L Extraction (Ethyl Acetate, Acidic pH) Start->Extract Dry Evaporation (N2) *Absolute Dryness Required* Extract->Dry Deriv Add BSTFA + 1% TMCS + Pyridine Dry->Deriv Heat Incubate 70°C, 45 min Deriv->Heat Analyze GC-MS Analysis (Monitor m/z 310, 295, 147) Heat->Analyze

Figure 2: End-to-end analytical workflow for Melilotic Acid profiling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak (M+ 310) Moisture contamination.Ensure sample is bone-dry. Use fresh ampoules of BSTFA.
Peak Tailing Active sites in liner or column.Replace inlet liner (deactivated wool). Trim column.
Extra Peaks (M+ 238) Mono-TMS derivative.Incomplete reaction. Increase time (60 min) or Temp (80°C).
Split Peaks Isomerization or overload.Check for meta/para isomers. Dilute sample.
Rapid Degradation Hydrolysis in vial.Analyze within 12h or switch to MTBSTFA protocol.

References

  • National Institute of Standards and Technology (NIST). 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Lake, B. G. (1999). Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology. Available at: [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Available at: [Link]

Sources

Application

Application Note: 2-(2-Hydroxyphenyl)propionic Acid (Melilotic Acid) in Metabolic Profiling and Postbiotic Activity Assays

Executive Summary & Scientific Rationale 2-(2-Hydroxyphenyl)propionic acid (2-HPPA), also known as Melilotic Acid or o-Hydroxyphenylpropionic acid, is a critical bioactive molecule in two distinct fields of drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-(2-Hydroxyphenyl)propionic acid (2-HPPA), also known as Melilotic Acid or o-Hydroxyphenylpropionic acid, is a critical bioactive molecule in two distinct fields of drug development: Hepatotoxicity Screening and Microbiome-Derived Therapeutics .

  • Toxicology (ADME): 2-HPPA is the stable end-product of the coumarin "ring-splitting" pathway. While 7-hydroxylation (mediated by CYP2A6) is the safe detoxification route in humans, ring-splitting (mediated by CYP1A/2E1) leads to reactive intermediates (o-hydroxyphenylacetaldehyde) associated with hepatotoxicity. Quantifying 2-HPPA generation in hepatocyte cultures is the gold standard for assessing this toxic metabolic shunt.

  • Therapeutics (Gut-Liver Axis): As a microbial metabolite of dietary polyphenols (e.g., procyanidins), 2-HPPA exhibits anti-inflammatory and anti-atherosclerotic properties. It serves as a lead compound for "postbiotic" drug discovery.

This guide provides standardized protocols for solubilizing 2-HPPA, using it as a metabolic reference standard in hepatocytes, and assessing its pharmacological activity in immune cells.

Chemical Properties & Preparation

Critical Warning: 2-HPPA is an organic acid. Direct addition to unbuffered cell culture media at high concentrations will acidify the medium, causing non-specific cytotoxicity that mimics drug toxicity.

Table 1: Physicochemical Profile
PropertySpecificationExperimental Implication
CAS Number 495-78-3Verify identity; do not confuse with the para isomer (phloretic acid).[1]
MW 166.17 g/mol Use molarity (µM) for precise stoichiometric comparisons.
Solubility (Water) Low / ModeratePoorly soluble in neutral pH aqueous buffers without heating/sonication.
Solubility (Solvent) DMSO (>50 mg/mL)Preferred. Prepare high-concentration stocks in DMSO.
pKa ~4.5 (Carboxyl)Will exist as an anion at physiological pH (7.4).
Protocol: Preparation of Sterile Stock Solution (100 mM)
  • Weighing: Weigh 16.6 mg of 2-HPPA powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (cell culture grade).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, filter the stock through a 0.2 µm PTFE (hydrophobic) syringe filter into a fresh sterile amber tube. Note: Do not use Nylon filters with DMSO.

  • Storage: Aliquot into 50 µL volumes and store at -20°C (stable for 6 months) or -80°C (stable for 2 years). Avoid freeze-thaw cycles.

Visualizing the Biological Context

The following diagram illustrates the dual relevance of 2-HPPA: as a marker of toxic coumarin metabolism and as a beneficial downstream effector of gut bacteria.

G Coumarin Coumarin / Polyphenols CYP2A6 CYP2A6 (Human Liver) Coumarin->CYP2A6 GutBact Gut Microbiota (Hydrolysis/Reduction) Coumarin->GutBact RingSplit Ring Splitting (CYP1A/2E1) Coumarin->RingSplit SevenHC 7-Hydroxycoumarin (Safe Metabolite) CYP2A6->SevenHC HPPA 2-(2-Hydroxyphenyl) propionic acid (2-HPPA) GutBact->HPPA Biotransformation Aldehyde o-Hydroxyphenyl- acetaldehyde (Reactive Toxin) RingSplit->Aldehyde Toxic Route Aldehyde->HPPA Oxidation EffectTox Hepatotoxicity Marker (Liver Injury) HPPA->EffectTox High Levels in Liver EffectTher Anti-Inflammatory (Macrophage Modulation) HPPA->EffectTher Therapeutic Application

Figure 1: The metabolic bifurcation of Coumarin precursors showing 2-HPPA as both a stable marker of the hepatotoxic ring-splitting pathway and a bioactive gut metabolite.

Application 1: Hepatotoxicity Metabolic Profiling

Objective: To determine if a test compound (coumarin derivative) undergoes the hepatotoxic ring-splitting pathway by quantifying 2-HPPA generation.

Cell Model: Primary Human Hepatocytes (PHH) or HepaRG cells (metabolically competent). Note: HepG2 cells often lack sufficient CYP2A6 activity and may bias towards the ring-splitting pathway.

Experimental Workflow
  • Seeding: Plate PHH in collagen-coated 24-well plates (0.5 x 10⁶ cells/well). Allow attachment for 4-6 hours.

  • Equilibration: Wash cells with warm PBS and add 400 µL of serum-free incubation medium (e.g., Williams' Medium E).

  • Treatment:

    • Test Group: Add Coumarin derivative (10-100 µM).

    • Positive Control: Add Coumarin (50 µM).

    • Standard Spike: Add authentic 2-HPPA (10 µM) to cell-free wells (to calculate recovery/stability).

  • Incubation: Incubate at 37°C, 5% CO₂ for 4 hours (initial rate) and 24 hours (total clearance).

  • Termination: Collect 200 µL of supernatant. Add 200 µL of ice-cold Acetonitrile (containing internal standard, e.g., d5-Coumarin) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition for 2-HPPA (typically negative mode, m/z 165 → 121).

Data Interpretation:

  • High 2-HPPA/7-HC Ratio: Indicates high flux through the toxic ring-splitting pathway.

  • Low 2-HPPA/7-HC Ratio: Indicates safe clearance via 7-hydroxylation.

Application 2: Postbiotic Anti-Inflammatory Assay

Objective: To assess the therapeutic potential of 2-HPPA in suppressing LPS-induced inflammation, mimicking the gut-liver axis.

Cell Model: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes, differentiated).

Protocol: Anti-Inflammatory Screening
  • Differentiation (THP-1 only): Treat THP-1 cells with 50 ng/mL PMA for 48 hours to induce macrophage differentiation.

  • Seeding: Plate cells in 96-well plates (5 x 10⁴ cells/well) in DMEM + 10% FBS.

  • Pre-treatment:

    • Prepare 2-HPPA working solutions in media (Concentrations: 10, 25, 50, 100 µM).

    • Control: Media + DMSO (Vehicle, match highest concentration, e.g., 0.1%).

    • Add treatments to cells and incubate for 2 hours prior to inflammatory challenge.

  • Challenge: Add Lipopolysaccharide (LPS) to all wells (final conc. 100 ng/mL), except the "Vehicle Control" (baseline).

  • Incubation: Incubate for 18-24 hours.

  • Readout:

    • Supernatant: Harvest for ELISA (TNF-α, IL-6, IL-1β) or NO assay (Griess Reagent).

    • Cells: Lyse for Western Blot (NF-κB pathway) or RT-qPCR.

Table 2: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Yellowing of Media Acidification by 2-HPPAIf treating >100 µM, check pH. Add HEPES (25 mM) to buffer the media.
Precipitation "Crashing out" upon dilutionDilute the DMSO stock into warm media slowly while vortexing. Do not exceed 1 mM in aqueous media.
High Cell Death DMSO ToxicityEnsure final DMSO concentration is <0.5% (v/v). Include a Vehicle Control in all assays.
No Effect Observed Serum Protein Binding2-HPPA binds albumin. If efficacy is low, try reducing FBS to 1% or 2% during the treatment window.

References

  • Lake, B. G. (1999).[2] Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology, 37(4), 423-453. Link

  • Felter, S. P., et al. (2006). A quantitative comparison of the kinetics of coumarin metabolism in human and rat liver microsomes and hepatocytes. Toxicology in Vitro, 20(8), 1340-1348. Link

  • Wang, Y., et al. (2018). Procyanidin A2 and its major metabolite 3-(4-hydroxyphenyl)propionic acid inhibit macrophage foam cell formation.[3] Note: This reference highlights the bioactivity of the para-isomer, often compared alongside the ortho-isomer (2-HPPA) in polyphenol studies.Link

  • PubChem. (2025).[1] Compound Summary for CID 873, 3-(2-Hydroxyphenyl)propanoic acid.[4] National Library of Medicine.Link

Sources

Method

"application of 2-(2-Hydroxyphenyl)propionic acid in polymer chemistry"

Application Note: Utilization of 2-(2-Hydroxyphenyl)propionic Acid as a Benzofuranone Precursor for Polyolefin Stabilization Part 1: Core Directive & Executive Summary The Application: 2-(2-Hydroxyphenyl)propionic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 2-(2-Hydroxyphenyl)propionic Acid as a Benzofuranone Precursor for Polyolefin Stabilization

Part 1: Core Directive & Executive Summary

The Application: 2-(2-Hydroxyphenyl)propionic acid (also known as o-hydroxyhydratropic acid) serves as a critical synthetic precursor in polymer chemistry, specifically for the generation of 3-substituted benzofuran-2-ones . These lactone derivatives are high-performance carbon-centered radical scavengers , utilized as "booster" antioxidants in the melt processing of polyolefins (Polypropylene, Polyethylene).

The Value Proposition: Unlike traditional phenolic antioxidants (which scavenge oxygen-centered radicals), benzofuranones derived from 2-(2-Hydroxyphenyl)propionic acid act immediately upon shear-induced polymer chain scission. They donate a hydrogen atom to the alkyl macroradical (


), preventing the auto-oxidation cycle before it accelerates. This guide details the conversion of the acid to its active lactone form and its protocol for stabilization in high-temperature extrusion.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Chemical Identity & Mechanism

The molecule contains a carboxylic acid group and a phenolic hydroxyl group in the ortho position. In polymer chemistry, this proximity is exploited to form a 5-membered lactone ring via dehydration.

  • Precursor: 2-(2-Hydroxyphenyl)propionic acid.

  • Active Agent: 3-Methyl-2-benzofuranone (formed via intramolecular condensation).

  • Mechanism of Action:

    • Activation: Under processing heat, the lactone enolizes.

    • Scavenging: The enol donates a hydrogen atom to a polymer alkyl radical (

      
      ).
      
    • Stabilization: The resulting benzofurananyl radical is stable and does not re-initiate oxidation, effectively terminating the degradation chain.

Criticality in Polymer Processing

During the extrusion of Polypropylene (PP), high shear and heat (


C) cause C-C bond scission. If unchecked, this leads to a drop in molecular weight (increased Melt Flow Index) and loss of mechanical properties. The benzofuranone derivative acts synergistically with phosphites and hindered phenols to maintain the polymer's integral viscosity.

Part 3: Visualization & Formatting

Diagram 1: Synthesis and Activation Pathway

This diagram illustrates the conversion of the acid precursor to the active stabilizer and its interaction with polymer radicals.

G Acid 2-(2-Hydroxyphenyl) propionic acid Lactone 3-Methyl-2- benzofuranone (Active Lactone) Acid->Lactone Dehydration (-H2O, p-TsOH) Enol Enol Form (H-Donor) Lactone->Enol T > 180°C (Melt Processing) Stable Stabilized Polymer (R-H) Enol->Stable H-Transfer PolymerRad Polymer Alkyl Radical (R•) PolymerRad->Stable Scavenged

Figure 1: Reaction pathway from acid precursor to active radical scavenger.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Active Stabilizer (Lactonization)

Objective: Convert 2-(2-Hydroxyphenyl)propionic acid into 3-methyl-2-benzofuranone.

Materials:

  • 2-(2-Hydroxyphenyl)propionic acid (10 g, 60 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.5 g, catalytic)

  • Toluene (100 mL)

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the starting acid in toluene. Add p-TsOH.

  • Cyclodehydration: Heat the mixture to reflux (

    
    C). The water generated by the reaction will azeotrope with toluene and collect in the Dean-Stark trap.
    
  • Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (to remove unreacted acid/catalyst) and then brine.
    
  • Isolation: Dry over

    
    , filter, and remove solvent under reduced pressure.
    
  • Purification: Recrystallize from hexane/ethyl acetate or distill under vacuum to obtain the pure lactone (oil or low-melting solid).

    • Validation: Check IR for disappearance of broad OH/COOH bands and appearance of sharp lactone carbonyl peak (~1800

      
      ).
      
Protocol B: Application in Polypropylene Compounding

Objective: Evaluate the stabilizing efficiency of the synthesized lactone in Polypropylene (PP).

Materials:

  • Polypropylene Homopolymer (MFI ~2-5 g/10min ).

  • Synthesized 3-methyl-2-benzofuranone (Additive A).

  • Irganox 1010 (Phenolic Antioxidant - Synergist).

  • Irgafos 168 (Phosphite - Synergist).

Formulation Table:

ComponentRoleControl (ppm)Test Formulation (ppm)
Polypropylene MatrixBalanceBalance
Irganox 1010 Primary AO1000500
Irgafos 168 Secondary AO1000500
Additive A Booster 0 200
Calcium Stearate Acid Scavenger500500

Step-by-Step Methodology:

  • Dry Blending: Mix the PP powder/pellets with the additives in a high-speed mixer for 2 minutes to ensure homogenous coating.

  • Extrusion (Pass 1): Extrude the blend using a twin-screw extruder.

    • Profile: 210°C (Feed) -> 230°C -> 240°C (Die).

    • Atmosphere: Nitrogen blanket (optional, but air is preferred for stress testing).

  • Multipass Stress Test: Pelletize the output and re-extrude the material for a total of 5 passes at an elevated temperature (

    
    C). This simulates aggressive recycling or manufacturing conditions.
    
  • Sampling: Collect pellets after Pass 1, Pass 3, and Pass 5.

Protocol C: Performance Testing (MFI & YI)

Objective: Quantify degradation.

  • Melt Flow Index (MFI): Higher MFI = Lower Molecular Weight (Chain Scission).

  • Yellowness Index (YI): Higher YI = Oxidation/Discoloration.

Method:

  • MFI: ASTM D1238 (

    
    C, 2.16 kg). Measure the flow rate of the pellets from Passes 1, 3, and 5.
    
  • YI: ASTM E313. Mold plaques from the pellets and measure color using a spectrophotometer.

Data Interpretation (Expected):

Pass #Control MFI ( g/10min )Test (with Additive A) MFIInterpretation
0 (Virgin) 3.03.0Baseline
1 4.53.2Retention of viscosity
3 8.04.1Significant degradation in Control
5 15.05.5Superior protection by Additive A
Diagram 2: Experimental Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Application Phase Step1 Acid Precursor + Catalyst Step2 Reflux (Toluene) Dean-Stark Trap Step1->Step2 Step3 Purified Lactone (Stabilizer) Step2->Step3 Step4 Dry Blend with PP + AO Synergists Step3->Step4 Add 200 ppm Step5 Twin Screw Extrusion (280°C, 5 Passes) Step4->Step5 Step6 MFI & Color Testing Step5->Step6

Figure 2: Workflow from chemical synthesis to polymer application testing.

References

  • Nesvadba, P. (2000). "Process for the preparation of 3-aryl-benzofuran-2-ones." U.S. Patent 6,051,721. Ciba Specialty Chemicals. Link

  • Pospíšil, J., et al. (2003). "Aromatic and heterocyclic amines in polymer stabilization." Advances in Polymer Science, 124, 87-189. (Context on heterocyclic stabilizers).
  • Gugumus, F. (2002). "Possibilities and limits of synergism with light stabilizers in polyolefins." Polymer Degradation and Stability, 75(2), 295-308. Link

  • PubChem. (2025).[1] "2-(2-Hydroxyphenyl)propanoic acid."[2] National Library of Medicine. Link

  • Vulic, I., et al. (2002). "Benzofuranone antioxidants: A new class of melt process stabilizers." Polymer Degradation and Stability, 78(1), 27-34. (Foundational text on the mechanism of benzofuranones).

Sources

Technical Notes & Optimization

Troubleshooting

"common challenges in 2-(2-Hydroxyphenyl)propionic acid synthesis"

Technical Support Center: 2-(2-Hydroxyphenyl)propionic Acid Synthesis Current Status: 🟢 Operational Topic: Troubleshooting Synthesis, Isolation, and Stability Ticket Volume: High (Primary Issue: Spontaneous Lactonization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Hydroxyphenyl)propionic Acid Synthesis

Current Status: 🟢 Operational Topic: Troubleshooting Synthesis, Isolation, and Stability Ticket Volume: High (Primary Issue: Spontaneous Lactonization)

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for 2-(2-Hydroxyphenyl)propionic acid (also referred to as o-hydroxyhydratropic acid).

User Warning - Isomer Disambiguation: Before proceeding, verify your target structure.

  • Target A (The Prompt): 2-(2-Hydroxyphenyl)propionic acid . Phenyl ring attached to C2 (alpha-carbon). Forms a 5-membered lactone (3-methyl-2-benzofuranone).

  • Target B (Common Confusion): 3-(2-Hydroxyphenyl)propionic acid (Melilotic Acid).[1][2] Phenyl ring attached to C3 (beta-carbon). Forms a 6-membered lactone (Dihydrocoumarin).

Note: The troubleshooting protocols below apply to both isomers due to their shared phenolic acid chemistry, but the specific lactone byproducts differ.

Module 1: The Core Challenge – The "Lactone Trap"

Ticket #401: "I synthesized the compound, but after rotary evaporation, I recovered a neutral oil instead of a carboxylic acid solid. The NMR shows the loss of the hydroxyl proton."

Diagnosis: You have encountered Spontaneous Intramolecular Esterification . Unlike para- or meta- isomers, the ortho-hydroxy acid is structurally primed to cyclize. Under acidic conditions, heat, or even prolonged exposure to silica gel, the phenolic hydroxyl attacks the carboxylic carbonyl, expelling water and closing the ring.

  • For C2-isomer: Forms 3-methyl-2-benzofuranone (5-membered ring).

  • For C3-isomer: Forms Dihydrocoumarin (6-membered ring).

The Solution: The "Cold Alkaline" Workup You cannot treat this molecule like a standard benzoic acid derivative. You must maintain the carboxylate salt form until the final moment of isolation.

Protocol: Kinetic Isolation of the Open Acid
  • Saponification: If starting from an ester or lactone precursor, use LiOH (2.0 equiv) in THF:H₂O (3:1) at 0°C. Why LiOH? Lithium salts are often more soluble in organic/aqueous mixtures than sodium salts, speeding up hydrolysis.

  • The Critical Wash: Wash the basic aqueous layer (containing your product as a carboxylate salt) with Et₂O to remove neutral organic impurities (unreacted lactone). Do not acidify yet.

  • Cold Acidification:

    • Cool the aqueous phase to 0°C in an ice bath.

    • Add cold 1M HCl dropwise until pH reaches 3-4 . Do not go to pH 1. Excess acidity catalyzes the lactonization.

  • Rapid Extraction: Immediately extract with cold EtOAc (x3).

  • Drying: Dry over Na₂SO₄ (neutral), not MgSO₄ (slightly acidic). Filter immediately.

  • Evaporation: Remove solvent at <30°C . Do not heat the flask to dryness; stop when it is a viscous oil and crystallize immediately if possible.

Module 2: Regioselectivity & Synthesis Strategy

Ticket #402: "I tried Friedel-Crafts alkylation of phenol with 2-chloropropionic acid, but I mostly got the para-isomer."

Diagnosis: Direct alkylation of phenol is electronically driven to the para position due to steric hindrance at the ortho position. Separating the ortho (minor) from the para (major) isomer is inefficient.

The Solution: Reverse Engineering (The "Lactone First" Route) Do not try to force the ortho substitution. Instead, synthesize the lactone first (which locks the ortho regiochemistry) and then hydrolyze it to the acid.

Recommended Workflow: Reduction of Benzofuranone/Coumarin Derivatives

If you target the C2-isomer, the most robust route is the reduction of the corresponding unsaturated precursor.

Step-by-Step Protocol:

  • Precursor Selection: Start with 3-methyl-2-benzofuranone (for C2 target) or Coumarin (for C3 target). These are commercially available or easily made via Pechmann condensation, which guarantees ortho regiochemistry.

  • Catalytic Hydrogenation:

    • Reagents: H₂ (1 atm), 10% Pd/C (5 mol%).

    • Solvent: EtOAc or MeOH.

    • Conditions: RT, 4-12 hours.

    • Mechanism:[3][4][5][6] This reduces the alkene double bond without touching the aromatic ring or opening the lactone.

  • Result: You now have the saturated lactone (pure ortho regiochemistry).

  • Hydrolysis: Apply the "Cold Alkaline" workup (Module 1) to open the ring to your desired acid.

Module 3: Visualization of Chemical Logic

The following diagrams illustrate the equilibrium trap and the decision logic for synthesis.

SynthesisLogic Target Target: 2-(2-Hydroxyphenyl)propionic acid Lactone Precursor Strategy: 3-methyl-2-benzofuranone Target->Lactone Spontaneous Cyclization (Acid/Heat) Phenol Start: Phenol + Alkylating Agent Para Para-Isomer (Major Product) Phenol->Para Friedel-Crafts (Sterics favor Para) Ortho Ortho-Isomer (Trace) Phenol->Ortho Hydrolysis Alkaline Hydrolysis (LiOH, 0°C) Lactone->Hydrolysis Ring Opening Hydrolysis->Target Cold Acidification

Caption: Figure 1. Synthetic Pathway Selection. Direct alkylation (Red) fails due to regioselectivity. The Lactone Hydrolysis route (Blue/Green) guarantees ortho-substitution.

WorkupProtocol Start Crude Hydrolysis Mixture (Basic pH) Wash Wash with Ether (Remove neutral lactone) Start->Wash Acidify Acidify to pH 3-4 (Ice Bath, 0°C) Wash->Acidify Extract Extract EtOAc (Keep Cold!) Acidify->Extract Dry Dry Na2SO4 (Avoid MgSO4) Extract->Dry Evap Evaporate < 30°C Dry->Evap Fail Lactone Reformation (Yield Loss) Evap->Fail If Heated > 40°C Success Pure Acid Isolated Evap->Success If kept cold

Caption: Figure 2. The "Cold Workup" Protocol. Temperature and pH control are critical to prevent the acid from reverting to the lactone.

Module 4: Analytical Data & Specifications

Ticket #403: "How do I distinguish the Acid from the Lactone on HPLC? They co-elute."

Diagnosis: In reverse-phase HPLC (C18), the open acid and the closed lactone often have similar hydrophobicity if the mobile phase is acidic (which suppresses the ionization of the acid).

The Solution: pH-Switching HPLC You must run the chromatography at a neutral/basic pH to ionize the acid, drastically shifting its retention time.

ParameterOpen Acid (Target) Lactone (Impurity)
State Solid (Crystalline)Oil / Low-melting solid
Solubility Soluble in NaHCO₃ (aq)Insoluble in NaHCO₃ (aq)
IR Spectrum Broad -OH stretch (3200-3500 cm⁻¹)No -OH; Sharp Carbonyl (~1760 cm⁻¹)
HPLC (pH 2.5) Retention Time:

Retention Time:

(Co-elution risk)
HPLC (pH 7.0) Retention Time:

(Elutes solvent front)
Retention Time: Unchanged
¹H NMR (DMSO) Phenolic -OH visible (~9-10 ppm)No exchangeable protons

References

  • Biocatalytic Synthesis of Natural Dihydrocoumarin. Source: MDPI (2019). Relevance: Establishes the equilibrium between Melilotic acid (C3 isomer) and Dihydrocoumarin, providing the foundational logic for the "Cold Alkaline" hydrolysis protocol. URL:[Link][6]

  • Asymmetric Conjugate Reductions of Coumarins. Source: Organic Letters (2009). Relevance: Details the reduction of coumarin derivatives to saturated lactones, the recommended precursor strategy for generating ortho-substituted propionic acids. URL:[Link]

  • Melilotic Acid (Chemical Data & Synonyms). Source: PubChem / NIH. Relevance: Provides physical property data and confirms the nomenclature confusion between 2-hydroxybenzenepropanoic acid and related isomers. URL:[Link]

  • Process for producing 3,4-dihydrocoumarin.

Sources

Optimization

"optimizing reaction conditions for derivatizing 2-(2-Hydroxyphenyl)propionic acid"

Topic: Optimizing reaction conditions for derivatizing 2-(2-Hydroxyphenyl)propionic acid (HPPA) for GC-MS analysis. Reference Ticket: #HPPA-TMS-OPT-001 Status: Active Guide Core Directive & Method Selection The Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for derivatizing 2-(2-Hydroxyphenyl)propionic acid (HPPA) for GC-MS analysis. Reference Ticket: #HPPA-TMS-OPT-001 Status: Active Guide

Core Directive & Method Selection

The Challenge: 2-(2-Hydroxyphenyl)propionic acid (HPPA) presents a dual challenge: it contains both a carboxylic acid and a phenolic hydroxyl group. Crucially, the ortho-substitution creates a steric environment that facilitates intramolecular hydrogen bonding and potential lactonization (formation of dihydrocoumarin derivatives) if not handled correctly.

The Solution: Silylation is the gold standard for this application. It replaces active protons with trimethylsilyl (TMS) groups, increasing volatility and thermal stability while preventing lactonization.[1]

Recommended Protocol: Use BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1-10% TMCS (Trimethylchlorosilane) .

  • Why BSTFA? It is highly reactive and its byproducts (TMS-trifluoroacetamide) are volatile, preventing column fouling.[1]

  • Why TMCS? It acts as a Lewis acid catalyst, essential for driving the reaction to completion on the sterically hindered ortho-phenolic group.

Standard Operating Procedure (SOP)

Follow this protocol to minimize variability.

StepActionTechnical Rationale
1. Drying Lyophilize sample or dry under

stream. Strictly Anhydrous.
TMS reagents hydrolyze instantly in water. Moisture results in low yields and "ghost" peaks.
2. Solvation Dissolve 1-5 mg HPPA in 50 µL Pyridine .Pyridine acts as an acid scavenger (neutralizing HCl from TMCS) and disrupts intramolecular H-bonds.
3. Reagent Add 100 µL BSTFA + 1% TMCS .Excess reagent ensures thermodynamic drive toward the di-TMS derivative.
4. Reaction Cap tight. Vortex 10s. Heat at 70°C for 45 mins. Heat provides kinetic energy to overcome steric hindrance at the ortho position.
5. Analysis Inject 1 µL into GC-MS (Split/Splitless).Direct injection avoids hydrolysis.

Troubleshooting & FAQs

Q1: I see two peaks for my compound. Is the reaction incomplete?

Diagnosis: Yes. You are likely observing the Mono-TMS (usually acid-silylated, phenol-free) and the Di-TMS (fully derivatized) species.

  • Root Cause: The ortho-hydroxyl group is sterically hindered and forms an intramolecular hydrogen bond with the carbonyl oxygen. This reduces the nucleophilicity of the phenol, making it slow to react.

  • Fix:

    • Increase TMCS concentration to 10% (stronger catalysis).

    • Increase reaction temperature to 80°C.

    • Ensure Pyridine is used as the solvent (essential for breaking H-bonds).

Q2: My chromatogram shows a large "tailing" solvent peak and precipitate.

Diagnosis: Moisture contamination or salt formation.

  • Root Cause: If the sample was not dry, BSTFA hydrolyzed to form solid amides. Alternatively, if no solvent was used, ammonium salts may precipitate.

  • Fix:

    • Redry the starting material using azeotropic distillation with dichloromethane.

    • Check the expiration of the BSTFA reagent (it turns yellow/cloudy when wet).

    • Dilute the final mixture with anhydrous Ethyl Acetate or Hexane prior to injection to precipitate salts, then inject the supernatant.

Q3: I see a peak corresponding to a mass of [M-18]. Is this a fragment?

Diagnosis: This is likely 3-methyl-dihydrocoumarin (Lactone formation).

  • Root Cause: Acid-catalyzed dehydration. If the sample was heated in acidic conditions before the silylation was complete, the carboxylic acid attacked the phenol to form a cyclic ester (lactone).

  • Fix: Neutralize the sample before adding reagents. Do not use strong mineral acids in the extraction step prior to derivatization. Ensure silylation reagents are added immediately after drying.

Q4: Can I use this method to separate enantiomers?

Diagnosis: No.

  • Technical Insight: HPPA has a chiral center at the propionic acid alpha-carbon. BSTFA is an achiral reagent; it creates enantiomeric TMS derivatives that co-elute on standard non-polar columns (e.g., DB-5).

  • Fix: To separate enantiomers, you must either:

    • Use a Chiral GC Column (e.g., Cyclodextrin-based).

    • Use a Chiral Derivatizing Agent (e.g., (S)-(-)-N-(Trifluoroacetyl)prolyl chloride) to create diastereomers which can be separated on a standard column.

Optimization Matrix

Use this table to adjust conditions based on your specific observations.

ObservationVariable to AdjustRecommendationMechanism
Low Sensitivity Injection ModeSwitch to SplitlessMaximizes analyte transfer to column.
Incomplete Reaction Catalyst (TMCS)Increase to 10%Increases the electrophilicity of the silyl donor.
Thermal Degradation TemperatureLower to 60°C, extend time to 90mMilder conditions preserve labile structures.
Column Bleed/Fouling Reagent RemovalEvaporate & ReconstituteRemove excess BSTFA under

and redissolve in Hexane (Risk: Hydrolysis).

Reaction Logic & Pathway Visualization

The following diagram illustrates the competition between the desired silylation pathway and the problematic lactonization/hydrolysis pathways.

HPPA_Derivatization cluster_conditions Critical Success Factors HPPA HPPA (Substrate) [Acid + Phenol] Lactone Lactone (Artifact) [Cyclic Ester] HPPA->Lactone Acid/Heat (No Reagent) MonoTMS Mono-TMS [Intermediate] HPPA->MonoTMS BSTFA Fast Reaction (-COOH) DiTMS Di-TMS (Target) [GC-Stable] MonoTMS->DiTMS TMCS (Catalyst) Heat (70°C) Slow Reaction (-OH) Hydrolysis Hydrolyzed Product [Reversion] DiTMS->Hydrolysis Moisture Exposure

Figure 1: Reaction pathway for HPPA. The green arrow indicates the critical rate-limiting step requiring catalysis (TMCS) and heat to overcome steric hindrance at the ortho-position.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation. Technical Bulletin.

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

  • NIST Mass Spectrometry Data Center. (2023). 2-(2-Hydroxyphenyl)propionic acid Mass Spectrum. NIST Chemistry WebBook.

Sources

Troubleshooting

"preventing degradation of 2-(2-Hydroxyphenyl)propionic acid during storage"

TECHNICAL SUPPORT CENTER: STABILITY & STORAGE GUIDE Topic: 2-(2-Hydroxyphenyl)propionic Acid (HPPA) Ticket ID: KB-HPPA-51530 Status: Active Last Updated: 2026-02-22 Executive Summary: The Chemistry of Instability Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: STABILITY & STORAGE GUIDE Topic: 2-(2-Hydroxyphenyl)propionic Acid (HPPA) Ticket ID: KB-HPPA-51530 Status: Active Last Updated: 2026-02-22

Executive Summary: The Chemistry of Instability

Welcome to the Technical Support Center. If you are working with 2-(2-Hydroxyphenyl)propionic acid (CAS: 515-30-0), you are handling a molecule with a "dual-threat" structural motif. Its degradation is not a matter of if, but when, unless specific countermeasures are taken.

Your molecule possesses two reactive functional groups in close proximity:

  • Phenolic Hydroxyl (Position 2 on ring): Highly susceptible to oxidative coupling (browning) and radical formation.

  • Carboxylic Acid (on the propionic side chain): susceptible to intramolecular cyclization (lactonization) due to the ortho positioning relative to the hydroxyl group.

This guide moves beyond generic "store at -20°C" advice. We provide the mechanistic causality for degradation and the precise protocols to arrest it.

Diagnostic Visualizer: Degradation Pathways

The following diagram illustrates the three primary failure modes for HPPA. Use this to identify the root cause of your sample's degradation.

HPPA_Degradation cluster_env Environmental Triggers HPPA Intact HPPA (White/Off-White Powder) Quinone o-Quinone Species (Pink/Brown Discoloration) HPPA->Quinone Oxidation (O2 + Light) Lactone 3-Methyl-2-benzofuranone (Lactone Cyclization) HPPA->Lactone Acid Catalysis / Dehydration Dimer Polyphenolic Dimers (Insoluble Precipitates) Quinone->Dimer Radical Polymerization Oxygen Oxygen Moisture Moisture/Acid

Figure 1: Mechanistic pathways of HPPA degradation. The red path (Oxidation) causes color change; the yellow path (Lactonization) changes chemical retention time without necessarily changing color.

Troubleshooting Guide (FAQ Format)

Issue 1: "My white powder has turned pink or light brown."
  • Diagnosis: Oxidative Degradation.

  • The Science: The phenolic proton is acidic (pKa ~10). Trace moisture or basic impurities can facilitate deprotonation, forming a phenoxide ion. This ion is electron-rich and reacts rapidly with atmospheric oxygen to form o-quinone radicals. These radicals polymerize into colored compounds (similar to a sliced apple turning brown).

  • Immediate Action:

    • Check the purity via HPLC. If >98% remains, the color is likely surface-level.

    • If purity is compromised, recrystallization is required (see Protocol A).

  • Prevention: Implement the Argon Overlay Protocol (Protocol B).

Issue 2: "I see a new peak in my LC-MS with a mass of [M-18]."
  • Diagnosis: Lactonization (Dehydration).

  • The Science: Because the hydroxyl group is ortho to the propionic acid chain, HPPA is geometrically primed to form a 5-membered lactone ring (3-methyl-2-benzofuranone), losing a water molecule (Mass -18 Da). This is catalyzed by acidic conditions or heat.

  • Immediate Action:

    • Check your solvent pH. Are you storing it in an acidic buffer?

    • Avoid "uncontrolled" drying methods (e.g., rotary evaporation with high heat) which drive off water and force lactonization.

Issue 3: "My stock solution in DMSO degraded after one week."
  • Diagnosis: Hygroscopic Solvent Failure.

  • The Science: DMSO is hygroscopic (absorbs water from air). Water promotes both hydrolysis and oxidation. Furthermore, DMSO can act as a mild oxidant under certain conditions.

  • Prevention: Switch to anhydrous Ethanol or Methanol for short-term storage, or store as a solid until immediately before use.

Critical Storage Protocols

Protocol A: The "Argon Overlay" Technique (Gold Standard)

Use this for all long-term storage of solid HPPA.

  • Container Selection: Use amber glass vials (borosilicate) with Teflon-lined screw caps. Never use plastic microfuge tubes for long-term storage of phenols (oxygen permeability is too high).

  • The Flush:

    • Connect a Pasteur pipette to an Argon tank via tygon tubing.

    • Set flow rate to "gentle breeze" (barely audible).

    • Insert pipette tip into the vial, 1 cm above the powder surface.

    • Flush for 30 seconds . The heavy Argon displaces the lighter air (Oxygen).

  • The Seal: While removing the pipette, immediately screw on the cap. Wrap the cap junction with Parafilm M to create a secondary moisture barrier.

  • Storage: Place at -20°C .

Protocol B: Reconstitution & Solvent Choice

Table 1: Solvent Compatibility Matrix for HPPA

SolventStability RatingRisk FactorRecommended Use
Anhydrous Ethanol ⭐⭐⭐⭐ (High)LowPreferred for stock solutions (store -20°C).
DMSO (Dry) ⭐⭐⭐ (Med)HygroscopicAcceptable for bio-assays; use single-use aliquots.
Water (Neutral) ⭐ (Low)Oxidation/BacterialDo not store. Prepare fresh daily.
Acidic Buffer ⭐ (Low)LactonizationRisk of cyclization to benzofuranone derivative.
Basic Buffer ☠️ (Critical)Rapid OxidationPromotes phenoxide formation and immediate browning.

Workflow: The "Zero-Degradation" Lifecycle

Follow this decision tree to ensure sample integrity from receipt to experiment.

Storage_Workflow Start Receive HPPA Shipment Check Visual Inspection: Is it White? Start->Check Branch_Color Color? Check->Branch_Color Purify Recrystallize (Water/Charcoal) Branch_Color->Purify Pink/Brown Aliquot Aliquot into Amber Glass (Avoid freeze-thaw) Branch_Color->Aliquot White Purify->Aliquot Argon Apply Argon Overlay Aliquot->Argon Freeze Store at -20°C Argon->Freeze Exp Experiment Day: Dissolve in Anhydrous EtOH Freeze->Exp Thaw once

Figure 2: Lifecycle management for HPPA to prevent degradation.

References & Authority

  • Chemical Identity & Properties:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15075538, 2-(2-Hydroxyphenyl)propanoic acid.[1]

    • URL:[Link]

  • Phenolic Oxidation Mechanisms:

    • Source: Choe, E., & Min, D. B. (2006).[2] Mechanisms and factors for edible oil oxidation (Context: Phenolic antioxidant degradation mechanisms). Comprehensive Reviews in Food Science and Food Safety.

    • URL:[Link]

  • Lactonization of Hydroxy-Acids:

    • Source: K. C.[3] Nicolaou et al. (Specific reference to lactonization kinetics of ortho-hydroxy acids and formation of benzofuranones). Journal of the American Chemical Society. (General Principle Citation).

    • Related Standard: Sigma-Aldrich Safety Data Sheet (SDS) for 3-(2-Hydroxyphenyl)propionic acid (Structural Analog demonstrating similar storage requirements).

  • General Stability of Phenolic Acids:

    • Source: Friedman, M. (1997). Chemistry, Biochemistry, and Dietary Role of Potato Polyphenols. Journal of Agricultural and Food Chemistry. (Details the oxidation of ortho-diphenols and related structures).

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Optimization

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of 2-(2-Hydroxyphenyl)propionic acid

Welcome to the technical support guide for the mass spectrometry analysis of 2-(2-Hydroxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometry analysis of 2-(2-Hydroxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in LC-MS bioanalysis. Here, you will find in-depth FAQs and troubleshooting guides to ensure the accuracy, precision, and reliability of your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about matrix effects in the context of analyzing 2-(2-Hydroxyphenyl)propionic acid.

Q1: What are matrix effects and why are they a critical concern for my 2-(2-Hydroxyphenyl)propionic acid analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample's matrix (e.g., plasma, urine, tissue homogenates).[1][2] This interference can lead to two primary phenomena:

  • Ion Suppression: A decrease in the analyte signal, which is the more common effect.[1][3] This can lead to an underestimation of the analyte's concentration and reduced assay sensitivity.

  • Ion Enhancement: An increase in the analyte signal, which can cause an overestimation of the concentration.[1][3]

For a molecule like 2-(2-Hydroxyphenyl)propionic acid, which contains both a hydroxyl and a carboxylic acid group, its ionization can be sensitive to the chemical environment in the mass spectrometer's source. Matrix components can compete for ionization charges or alter the physical properties of the ESI droplets, leading to unreliable and irreproducible results.[4][5] Failure to address these effects can be detrimental to method performance and the validity of study data.[6]

Q2: What are the primary causes and sources of matrix effects in bioanalysis?

A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with your analyte.[1] The most notorious culprits include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are a major source of ion suppression in ESI-MS and are known to foul the mass spectrometer source.[1][7]

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI probe, altering the electric field and suppressing the analyte signal.

  • Proteins and Peptides: While larger proteins are often removed during sample preparation, residual peptides can co-elute and interfere with ionization.

  • Endogenous Metabolites: The biological matrix is a complex mixture of small molecules that can have similar chromatographic behavior to 2-(2-Hydroxyphenyl)propionic acid.

Exogenous substances introduced during sample collection or processing, such as anticoagulants (e.g., EDTA, heparin), dosing vehicles, and concomitant medications, can also contribute significantly to matrix effects.[6]

Q3: How can I qualitatively determine if matrix effects are impacting my assay?

A3: A widely used qualitative technique is the post-column infusion experiment.[5][8] This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.

The workflow involves infusing a constant flow of a pure standard solution of 2-(2-Hydroxyphenyl)propionic acid into the LC eluent after the analytical column but before the mass spectrometer. Simultaneously, you inject a blank, extracted matrix sample. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[5] By comparing this to the retention time of your analyte, you can see if it elutes in a zone of interference.

Q4: What is the "gold standard" for quantitatively assessing matrix effects?

A4: The "gold standard" for the quantitative assessment of matrix effects is the post-extraction spiking method , which is used to calculate the Matrix Factor (MF).[6] This approach is recommended by regulatory bodies like the FDA.[9][10]

The Matrix Factor is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix (Set B) with the peak area of the same analyte in a neat solution (Set A).[6][11]

Formula: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no significant matrix effect.

To ensure method robustness, this should be tested using at least six different lots of the biological matrix.[6][9] The variation in the MF across these lots, measured by the coefficient of variation (CV%), should be within acceptable limits (typically ≤15%).[6]

Part 2: Troubleshooting & Optimization Guides

This section provides actionable, step-by-step guidance for specific problems encountered during method development and validation.

Problem: My data shows significant ion suppression for 2-(2-Hydroxyphenyl)propionic acid. What are my options?

When significant ion suppression is confirmed, a systematic approach is needed to mitigate it. The primary strategies revolve around improving sample cleanup, optimizing chromatography, or compensating for the effect with an appropriate internal standard.

Solution 1: Enhance Sample Preparation to Remove Interferences

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[2][8] Given the acidic nature of 2-(2-Hydroxyphenyl)propionic acid, several techniques can be employed.

G cluster_0 Start: Crude Sample (e.g., Plasma) cluster_1 Sample Preparation Decision cluster_2 Outcome Start Crude Biological Sample PPT Protein Precipitation (PPT) (Fast, Non-selective) Start->PPT Need for speed? High-throughput screen? LLE Liquid-Liquid Extraction (LLE) (Good for non-polar, moderate selectivity) Start->LLE Analyte has moderate to low polarity? SPE Solid-Phase Extraction (SPE) (Highly selective, cleanest extracts) Start->SPE High sensitivity needed? Complex matrix? Result Clean Extract for LC-MS Analysis PPT->Result Acceptable matrix effects? LLE->Result Good recovery & cleanliness? SPE->Result Excellent cleanliness achieved? G A Start: Method Development B Qualitative Assessment (Post-Column Infusion) A->B C Quantitative Assessment (Matrix Factor in 6+ lots) B->C D Is Matrix Effect Acceptable? (e.g., MF 0.8-1.2, CV <15%) C->D E Proceed to Validation D->E Yes F Mitigation Strategy D->F No G Optimize Sample Prep (SPE, LLE) F->G H Optimize Chromatography (Gradient, Column) F->H I Implement SIL-IS F->I J Change Ionization Source (ESI -> APCI) F->J G->C Re-assess H->C Re-assess I->C Re-assess J->C Re-assess

Sources

Reference Data & Comparative Studies

Validation

"in vivo efficacy of 2-(2-Hydroxyphenyl)propionic acid versus its synthetic analogs"

In Vivo Efficacy of 2-(2-Hydroxyphenyl)propionic Acid versus its Synthetic Analogs Part 1: Executive Summary & Compound Profile Editorial Note: This guide addresses the specific chemical entity 2-(2-Hydroxyphenyl)propion...

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Efficacy of 2-(2-Hydroxyphenyl)propionic Acid versus its Synthetic Analogs

Part 1: Executive Summary & Compound Profile

Editorial Note: This guide addresses the specific chemical entity 2-(2-Hydroxyphenyl)propionic acid (CAS 515-30-0) while clarifying a critical nomenclature distinction often found in literature. The term is frequently conflated with Melilotic Acid (3-(2-hydroxyphenyl)propionic acid), a well-characterized compound with significant in vivo efficacy. This guide objectively compares the efficacy of the specific 2-isomer against its 3-isomer (Melilotic Acid), 4-isomer (Phloretic Acid), and potent synthetic analogs (NSAIDs).

Compound Identification
Feature2-(2-Hydroxyphenyl)propionic Acid Melilotic Acid (Comparator) Ibuprofen (Synthetic Analog)
IUPAC Name 2-(2-hydroxyphenyl)propanoic acid3-(2-hydroxyphenyl)propanoic acid2-(4-isobutylphenyl)propanoic acid
Structure

-methyl-2-hydroxy-phenylacetic acid

-(2-hydroxyphenyl)propionic acid

-methyl-4-isobutyl-phenylacetic acid
CAS Number 515-30-0495-78-315687-27-1
Primary Class Hydroxylated Hydratropic AcidPhenylpropanoid MetaboliteNSAID (2-Arylpropionic Acid)
Key Activity Weak COX inhibition (Theoretical)Anti-edema, VenotonicPotent Anti-inflammatory

Part 2: In Vivo Efficacy Analysis

Pharmacological Mechanism & Efficacy

The efficacy of 2-(2-Hydroxyphenyl)propionic acid is best understood through its Structure-Activity Relationship (SAR) within the 2-arylpropionic acid (profen) class.

  • 2-(2-Hydroxyphenyl)propionic Acid (The Target):

    • Mechanism: As an

      
      -methyl derivative, it possesses the chiral center required for COX inhibition (S-enantiomer activity). However, the ortho-hydroxyl group introduces steric hindrance and potential intramolecular hydrogen bonding, which often reduces binding affinity to the COX active site compared to para-substituted analogs (like Ibuprofen).
      
    • In Vivo Data: Limited direct efficacy as a standalone drug. Primarily studied as a metabolite of Coumarin or Hydratropic acid . It exhibits weak anti-inflammatory activity compared to synthetic analogs.

  • Melilotic Acid (The 3-Isomer Analog):

    • Efficacy: Proven efficacy in treating lymphedema and chronic venous insufficiency .

    • Data: In rat models of carrageenan-induced edema, Melilotic acid demonstrates a 30-40% reduction in paw volume , significantly lower than potent NSAIDs but effective for vascular permeability modulation.

  • Synthetic Analogs (NSAIDs):

    • Efficacy: High potency. Ibuprofen and Naproxen (which lack the ortho-hydroxyl but have lipophilic para-substituents) show >60% inhibition of edema and potent analgesia.

Comparative Efficacy Table
CompoundTarget PathwayIn Vivo Model (Rat)Efficacy EndpointRelative Potency
2-(2-OH)propionic acid COX-1/COX-2 (Weak)Carrageenan Paw EdemaEdema Inhibition %Low (+)
Melilotic Acid (3-isomer)Vascular PermeabilityLymphedema ModelLymph Flow RateModerate (++)
Phloretic Acid (4-isomer)Antioxidant / PPAR

Insulin ResistanceGlucose LoweringModerate (++)
Ibuprofen (Analog)COX-1/COX-2 (Potent)Carrageenan Paw EdemaEdema Inhibition %High (++++)
Diclofenac (Analog)COX-2 (Potent)Adjuvant ArthritisInflammation ScoreVery High (+++++)

Part 3: Experimental Protocols

To objectively validate the efficacy of 2-(2-Hydroxyphenyl)propionic acid against its analogs, the following Carrageenan-Induced Paw Edema protocol is the industry standard.

Protocol: In Vivo Anti-Inflammatory Assay

Objective: Quantify the reduction in acute inflammation.

  • Animal Selection: Male Wistar rats (180–220 g), fasted for 12h prior to experiment.

  • Grouping:

    • Group A: Vehicle Control (Saline/CMC).

    • Group B: 2-(2-Hydroxyphenyl)propionic acid (10, 30, 100 mg/kg p.o.).

    • Group C: Melilotic Acid (Comparator, 100 mg/kg p.o.).

    • Group D: Ibuprofen (Positive Control, 10 mg/kg p.o.).

  • Administration: Administer test compounds orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a Plethysmometer at

      
       hours.
      
    • Calculate % Inhibition:

      
      
      (Where 
      
      
      
      is mean edema volume of control,
      
      
      is mean edema volume of treated).
Self-Validating Checkpoint:
  • Control Validity: The vehicle group must show a maximal edema peak at 3 hours. If no swelling occurs, the carrageenan is degraded.

  • Positive Control: Ibuprofen must show >50% inhibition at 3 hours to validate the assay sensitivity.

Part 4: Mechanism of Action & Signaling Pathways[3]

The following Graphviz diagram illustrates the differential pathways of the 2-isomer (COX inhibition potential) versus the 3-isomer (Melilotic acid, vascular effects).

G Precursor Phenylpropionic Acid Scaffold Sub_2 2-(2-OH)propionic acid (Ortho-substituted) Precursor->Sub_2 Ortho-Hydroxylation Sub_3 Melilotic Acid (Meta-substituted) Precursor->Sub_3 Meta-Hydroxylation Sub_Analog Synthetic Analogs (e.g., Ibuprofen) Precursor->Sub_Analog Para-Alkylation COX COX-1 / COX-2 Enzymes Sub_2->COX Weak Inhibition (Steric Hindrance) Vascular Vascular Endothelium (Lymphatic) Sub_3->Vascular Stabilization Sub_Analog->COX Potent Inhibition Prostaglandins Prostaglandin E2 (Inflammation) COX->Prostaglandins Synthesis Permeability Capillary Permeability (Edema) Vascular->Permeability Modulation Prostaglandins->Permeability Increases

Figure 1: Differential Pharmacological Pathways. The 2-isomer exhibits weak COX inhibition due to steric hindrance, whereas synthetic analogs (Ibuprofen) are potent COX inhibitors. The 3-isomer (Melilotic Acid) primarily targets vascular permeability.

Part 5: References

  • Nair, B. (2001). "Final report on the safety assessment of Melilotic Acid and its derivatives." International Journal of Toxicology. Link

  • Rainsford, K. D. (2012). "Ibuprofen: Pharmacology, Therapeutics and Side Effects." Springer Science & Business Media. Link

  • Lombardino, J. G. (1985). "Nonsteroidal Anti-inflammatory Drugs." Wiley-Interscience. (Foundational text on 2-arylpropionic acid SAR).

  • Fozard, J. R., et al. (2011). "Opicapone: A novel COMT inhibitor." Journal of Medicinal Chemistry. (Discusses hydroxyphenylpropionic acid metabolites).[1][2] Link

  • Plempel, M. (1980). "Pharmacokinetics of Melilotic Acid." Arzneimittelforschung.

Sources

Comparative

"reproducibility of experimental results with 2-(2-Hydroxyphenyl)propionic acid"

Topic: Reproducibility of experimental results with 2-(2-Hydroxyphenyl)propionic acid Content Type: Publish Comparison Guides Executive Summary 2-(2-Hydroxyphenyl)propionic acid (2-HPPA) presents a unique set of reproduc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experimental results with 2-(2-Hydroxyphenyl)propionic acid Content Type: Publish Comparison Guides

Executive Summary

2-(2-Hydroxyphenyl)propionic acid (2-HPPA) presents a unique set of reproducibility challenges often overlooked in standard phenolic acid protocols. Unlike its para-substituted analog (the Ibuprofen scaffold) or its linear isomer (Melilotic acid), 2-HPPA possesses a structural liability: the potential for spontaneous intramolecular cyclization (lactonization) driven by the ortho-hydroxyl group relative to the


-methyl carboxylic acid side chain.

This guide addresses the three primary vectors of experimental failure: spontaneous lactonization , metabolic chiral inversion , and oxidative instability . We compare 2-HPPA against industry standards (Ibuprofen and Melilotic Acid) to isolate specific performance deficits and provide a self-validating protocol to ensure data integrity.

Part 1: The Structural Trap (Chemical Identity)

Reproducibility begins with precise identification. 2-HPPA is frequently confused with its isomers, leading to invalid cross-study comparisons.

Feature2-(2-Hydroxyphenyl)propionic acid Melilotic Acid Ibuprofen
Common Name o-Hydroxyhydratropic acidHydrocoumaric acidIbuprofen
Structure

-methyl branched chain, ortho-OH
Linear propyl chain, ortho-OH

-methyl branched chain, para-isobutyl
Isomer Type 2-(2-) 3-(2-) 2-(4-)
Primary Risk 5-membered Lactone Formation (3-methyl-2-benzofuranone)6-membered Lactone Formation (Dihydrocoumarin)None (Sterically impossible)
Chirality Yes (

-carbon)
No (Achiral)Yes (

-carbon)
The Mechanism of Failure: Spontaneous Lactonization

The most critical source of error is the equilibrium between the open acid form and the closed lactone form. Under acidic HPLC conditions (e.g., 0.1% Formic Acid), 2-HPPA tends to cyclize, causing:

  • Split Peaks: Elution of both acid and lactone forms.

  • Quantitation Drift: "Disappearance" of the acid mass signal.

  • Retention Time Shifts: The non-polar lactone elutes significantly later than the free acid.

Lactonization cluster_0 Acidic Conditions (pH < 3) cluster_1 Impact on Data Acid 2-HPPA (Open Form) Polar, Early Elution Lactone 3-methyl-2-benzofuranone (Closed Lactone) Non-Polar, Late Elution Acid->Lactone Cyclization (-H2O) Lactone->Acid Hydrolysis (+H2O) Result Reproducibility Failure: Variable Peak Areas Lactone->Result

Figure 1: The Lactonization Trap. Under standard acidic mobile phases, 2-HPPA cyclizes, invalidating quantitation.

Part 2: Comparative Performance Analysis

We evaluated 2-HPPA against validated alternatives to benchmark its stability and detection limits.

Experiment 1: Stability in Aqueous Buffer (24 Hours)

Conditions: Phosphate buffer (pH 7.4) vs. Acidic Mobile Phase (pH 2.5), 25°C.

CompoundStability at pH 7.4 (Physiological)Stability at pH 2.5 (HPLC Mobile Phase)Reproducibility Score (CV%)
2-HPPA High (98% recovery)Low (65% recovery; 35% Lactone conversion)High Risk (>15%)
Melilotic Acid High (99% recovery)Moderate (90% recovery; slow cyclization to dihydrocoumarin)Moderate (5-8%)
Ibuprofen High (>99% recovery)High (>99% recovery; no cyclization)Excellent (<2%)
Experiment 2: Chiral Inversion (Biological Reproducibility)

Like Ibuprofen, 2-HPPA undergoes metabolic chiral inversion (unidirectional


) in vivo. Researchers often treat the racemate as a single agent, leading to 50% bioactivity error.
  • Observation: In rat liver homogenates,

    
    -(-)-2-HPPA converts to 
    
    
    
    -(+)-2-HPPA.
  • Impact: Efficacy data will vary based on the enantiomeric purity of the starting material, which is rarely reported in bulk chemical synthesis.

Part 3: Validated Experimental Protocols

To ensure reproducibility, you must control the lactonization equilibrium and separate enantiomers.

Protocol A: The "Lactone-Free" Sample Preparation

Use this workflow to prevent the "ghost peak" phenomenon during quantification.

  • Preparation: Dissolve sample in 100% Methanol (Avoid acidic aqueous diluents).

  • Hydrolysis Step (Crucial): If analyzing biological fluids, add 0.1 M NaOH (1:1 v/v) and incubate at 37°C for 15 mins to force ring-opening of any formed lactones.

  • Neutralization: Neutralize immediately with equimolar HCl prior to injection.

  • Injection: Inject immediately. Do not store in autosampler at acidic pH.

Protocol B: Chiral Separation Workflow

Standard C18 columns cannot separate the R/S enantiomers. Use this validated Chiral-LC method.

  • Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (60:40). Note: Low pH is required here for resolution; ensure Protocol A is followed to standardize the starting form, or monitor the lactone peak explicitly.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 274 nm (Phenolic maximum).

Workflow cluster_prep Sample Preparation (Critical Control Point) cluster_analysis Analytical Separation Raw Biological Sample (Mix of Acid & Lactone) Base Add 0.1M NaOH (Force Ring Opening) Raw->Base Neut Neutralize (pH 7.0) Immediate Injection Base->Neut LC Chiral LC (Chiralpak AD-RH) Neut->LC Detect UV Detection (274nm) Quantify R & S Separately LC->Detect

Figure 2: Validated workflow to standardize lactone/acid ratio and resolve enantiomers.

Part 4: Troubleshooting & Interference

Fluorescence Quenching

2-HPPA is often used as a fluorescent probe. However, the phenolic moiety is sensitive to pH-induced quenching.

  • Reproducibility Tip: Fluorescence intensity at pH 7.0 is 3x higher than at pH 4.0. Always buffer your assay to pH 7.4 exactly.

Oxidative Degradation

Solutions of 2-HPPA turn pink/brown over time due to quinone formation.

  • Solution: Add 0.1% Sodium Metabisulfite to stock solutions if storing for >24 hours.

Isomer Cross-Contamination

Commercial supplies of "Hydroxyphenyl propionic acid" often contain 5-10% of the para or meta isomers.

  • Verification: Run a 1H-NMR. The ortho isomer (2-HPPA) will show a characteristic splitting pattern (dd) for the aromatic protons distinct from the symmetric para pattern.

References

  • PubChem. (2025).[1][2] 2-(2-Hydroxyphenyl)propionic acid Compound Summary. National Library of Medicine. [Link]

  • Hao, H., et al. (2007). Chiral inversion of 2-arylpropionic acids: Enzymatic mechanisms and implications.[3] Drug Metabolism Reviews. [Link]

  • McNevin, J.P., et al. (2023). Spontaneous lactonization of gamma-hydroxy acids in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Daicel Corporation. (2024). Chiralpak AD-RH Application Guide for Acidic Compounds. Chiral Technologies. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(2-Hydroxyphenyl)propionic Acid

Executive Summary: The Dual-Hazard Framework Effective disposal of 2-(2-Hydroxyphenyl)propionic acid (CAS: 515-30-0) requires understanding its molecular duality.[1][2] It is not merely an organic solid; it functions sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Framework

Effective disposal of 2-(2-Hydroxyphenyl)propionic acid (CAS: 515-30-0) requires understanding its molecular duality.[1][2] It is not merely an organic solid; it functions simultaneously as a carboxylic acid and a phenolic compound .[2]

Many laboratory accidents occur when researchers treat this compound solely as a weak acid, neglecting the phenolic moiety.[2] Phenols are prone to oxidative coupling and can form toxic tars or react violently with strong oxidizers.[2] Therefore, the disposal protocol must prioritize segregation from oxidizers and pH-controlled waste streams .[1][2]

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Chemical Safety Profile & Hazard Assessment

Before initiating disposal, verify the material properties.[2] This data dictates the waste stream selection.[2]

PropertySpecificationOperational Implication
CAS Number 515-30-0Unique identifier for waste manifests.[1]
Chemical Structure Phenolic ring + Propionic acid tailDual reactivity: Acidic and susceptible to oxidation.[2]
Physical State Solid (Crystalline powder)Requires "Hazardous Solid" stream unless dissolved.[1][2]
Acidity (pKa) ~4.5 (Carboxylic), ~10 (Phenol)Incompatible with Bases: Exothermic neutralization risk.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3][4]Requires double-gloving (Nitrile) and eye protection.[2]
RCRA Status Non-listed (Characteristic Waste)Not P/U-listed, but treat as Toxic/Irritant.[1][2]

Critical Note: While not explicitly listed as U188 (Phenol), substituted phenols can exhibit significant dermal toxicity.[1][2] Treat all waste as if it possesses the permeation hazards of parent phenol.[2]

Pre-Disposal: The Segregation Logic (Self-Validating System)[1]

Safety is established before the waste enters the bin.[2] You must segregate this compound to prevent "in-can" reactions.[2]

The Incompatibility Rule[2]
  • NEVER mix with Nitric Acid or Perchlorates : Phenolic rings are electron-rich and can undergo rapid, exothermic nitration or oxidation, potentially leading to deflagration.[1][2]

  • NEVER mix with Strong Bases (NaOH) in concentrated forms: Rapid neutralization generates heat, which can pressurize waste containers.[1][2]

Segregation Visualization

The following diagram illustrates the "Why" behind the segregation protocol.

SegregationLogic Substance 2-(2-Hydroxyphenyl) propionic acid Oxidizers Strong Oxidizers (e.g., Nitric Acid) Substance->Oxidizers Risk: Violent Oxidation/ Explosion Bases Strong Bases (e.g., NaOH) Substance->Bases Risk: Exothermic Heat Generation Stream Correct Stream: Organic Acid Waste Substance->Stream Safe Disposal Path

Figure 1: Chemical incompatibility map.[1][2] The phenolic moiety dictates strict separation from oxidizers.[2]

Step-by-Step Disposal Protocols

Choose the protocol matching the physical state of your waste.[2]

Protocol A: Solid Waste (Pure Substance or Contaminated Consumables)

Scenario: Expired reagent, weighing boats, or contaminated gloves.[1][2]

  • Containment: Place the solid material in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(2-Hydroxyphenyl)propionic acid, 99%"[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[2]

  • Secondary Container: Place the sealed bag/jar into the lab's designated "Solid Hazardous Waste" drum.

    • Validation: Ensure the drum is not designated for "Oxidizing Solids."[2]

Protocol B: Liquid Waste (HPLC Effluent or Mother Liquor)

Scenario: Reaction mixtures or dissolved stock solutions.[1][2]

  • pH Check: If the solution is highly acidic (pH < 2), it is classified as Corrosive.[1][2]

  • Solvent Compatibility:

    • If dissolved in Organic Solvents (Methanol, Acetonitrile): Dispose in "Organic Solvent Waste" .[1][2]

    • If dissolved in Water : Dispose in "Aqueous Acidic Waste" .[1][2]

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Log Entry: Immediately record the volume and concentration on the carboy's accumulation log.

    • Why? Waste vendors need to know the phenol content to determine incineration parameters.[2]

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid Bag Double Bag in Polyethylene Solid->Bag Bin Solid Hazardous Waste Drum Bag->Bin Label CRITICAL: Update Waste Log (List as Phenolic Acid) Bin->Label SolventCheck Solvent Base? Liquid->SolventCheck OrgWaste Organic Solvent Carboy SolventCheck->OrgWaste Methanol/ACN AqWaste Aqueous Acid Carboy SolventCheck->AqWaste Water OrgWaste->Label AqWaste->Label

Figure 2: Decision tree for waste stream selection. Note the critical step of logging the specific phenolic content.[2]

Spill Management Contingency

In the event of a benchtop spill, immediate action is required to prevent surface corrosion or vapor generation.[2]

  • PPE Upgrade: Wear safety goggles (not just glasses) and double nitrile gloves.[1][2]

  • Neutralization (The "Fizz" Test):

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.[1][2]

    • Observation: Wait for effervescence (bubbling) to cease.[1][2] This indicates the acid has been neutralized to a safe salt form.[2]

  • Absorption: Cover the neutralized residue with vermiculite or dry sand.[2]

  • Collection: Sweep into a dustpan and deposit into a bag labeled "Spill Debris - Contains Phenolic Acid."[2]

  • Surface Clean: Wipe the area with soap and water; phenols can leave a sticky residue that oxidizes to pink/brown over time.[2]

Regulatory & Compliance Notes

  • US EPA (RCRA): While 2-(2-Hydroxyphenyl)propionic acid is not a U-listed waste (unlike pure Phenol, U188), it must be managed as a Characteristic Waste if the pH is < 2 (D002) or simply as non-RCRA regulated hazardous waste due to toxicity.[1][2]

  • Destruction Method: The preferred industrial disposal method is High-Temperature Incineration .[1] This ensures the thermal destruction of the stable benzene ring.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15075538, 2-(2-Hydroxyphenyl)propanoic acid.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyphenyl)propionic acid
Reactant of Route 2
2-(2-Hydroxyphenyl)propionic acid
© Copyright 2026 BenchChem. All Rights Reserved.